Sodium 2-oxobutyrate, monosodium salt
Description
Ubiquity and Significance of 2-Oxobutyrate in Diverse Organisms
2-Oxobutyrate is a universally present metabolic intermediate, found in organisms ranging from bacteria to humans, underscoring its fundamental importance in biochemistry. nih.gov Its significance stems from its role as a crucial link between the metabolism of amino acids and central energy-yielding pathways.
The compound is involved in the metabolism of numerous amino acids, including glycine (B1666218), methionine, valine, leucine (B10760876), serine, threonine, and isoleucine. hmdb.caecmdb.ca It is a key product of the degradation of threonine (catalyzed by threonine dehydratase) and cystathionine (B15957). ecmdb.camedchemexpress.comwikipedia.org Once formed, 2-oxobutyrate can be converted into propionyl-CoA, which then enters the citric acid cycle after being carboxylated to methylmalonyl-CoA and rearranged to succinyl-CoA. hmdb.caecmdb.camedchemexpress.com This pathway highlights its role in providing anaplerotic input to the TCA cycle.
Furthermore, 2-oxobutyrate serves as a vital precursor in the biosynthesis of several important compounds. It is the direct backbone for the synthesis of the amino acid L-isoleucine. nih.gov It is also a starting point for the production of L-2-aminobutyric acid, and in some microorganisms, for the biofuels 1-propanol (B7761284) and 1-butanol. nih.gov
While essential, the intracellular concentration of 2-oxobutyrate must be tightly regulated. Accumulation of this metabolite can lead to cellular toxicity, particularly in microorganisms, where it can cause growth arrest. nih.govresearchgate.net This toxicity is partly due to its structural similarity to pyruvate (B1213749), which allows it to competitively inhibit enzymes crucial for central carbon metabolism, such as the pyruvate dehydrogenase complex. nih.govsemanticscholar.org
Table 1: Key Metabolic Roles of 2-Oxobutyrate
| Metabolic Role | Description | Key Pathways Involved | Related Organisms |
| Amino Acid Catabolism | Serves as a degradation product of specific amino acids. | Threonine degradation, Methionine metabolism, Cysteine metabolism. ecmdb.cagenome.jp | Bacteria, Fungi, Humans. nih.govasm.org |
| Amino Acid Biosynthesis | Acts as a precursor for the synthesis of L-isoleucine. | Isoleucine biosynthesis. nih.govgenome.jp | Bacteria, Archaea, Fungi. asm.org |
| Central Metabolism Link | Connects amino acid metabolism to the citric acid cycle. | Propanoate metabolism, Citric Acid Cycle. hmdb.camedchemexpress.com | Most organisms. |
| Precursor for Biofuels | Starting molecule for the synthesis of 1-propanol and 1-butanol. | 2-Oxobutyrate derivative biosynthesis pathways. nih.gov | Genetically engineered microorganisms (e.g., E. coli). nih.gov |
Historical Perspectives on the Elucidation of 2-Oxobutyrate Metabolic Roles
The study of 2-oxobutyrate's role in metabolism has evolved over several decades. Early research focused on identifying the enzymatic reactions that produce and consume it. A notable 1969 study by Buchanan elucidated the role of the iron-sulfur protein ferredoxin in the synthesis of α-ketobutyrate from propionyl-CoA and carbon dioxide in both photosynthetic and nonphotosynthetic bacteria. wikipedia.org This provided early insights into its formation outside of amino acid degradation pathways.
By the 1980s, research had expanded to its significance in more complex organisms and in disease. In 1985, a study by Yang and Roth identified a defect in the metabolism of α-ketobutyrate as a new inborn error of metabolism in humans, highlighting its clinical relevance. hmdb.ca A year later, a 1986 paper by Paxton and colleagues detailed the respective roles of the branched-chain 2-oxo acid dehydrogenase and pyruvate dehydrogenase complexes in the catabolism of 2-oxobutyrate, clarifying how the cell processes this key metabolite. hmdb.ca These studies were foundational in establishing 2-oxobutyrate as a critical junction in metabolic pathways. More recent research has focused on its toxic effects at high concentrations and on engineering its metabolic pathways in microorganisms for the production of valuable chemicals. nih.govresearchgate.netsemanticscholar.org
Conceptual Frameworks for Studying Intermediate Metabolism: The Role of 2-Oxobutyrate
The study of 2-oxobutyrate is embedded within broader conceptual frameworks of intermediate metabolism, which seek to understand how networks of biochemical reactions are organized and regulated.
One key framework is the concept of metabolic branch points . 2-Oxobutyrate is a classic example of a metabolite at a branch point, where pathways diverge. It is generated from the catabolism of amino acids like threonine and directs carbon skeletons toward either energy production (via conversion to succinyl-CoA) or biosynthesis (via conversion to isoleucine). nih.govgenome.jp Understanding the regulation of enzymes at these branch points is crucial to understanding cellular resource allocation.
Another important framework is the principle of structural analogy and enzyme promiscuity . 2-Oxobutyrate is a structural analog of pyruvate, differing by only one additional methyl group. nih.gov This similarity means that it can interact with several enzymes that normally bind pyruvate, such as pyruvate dehydrogenase and pyruvate oxidase. nih.govresearchgate.net This "metabolic crosstalk" can be a source of toxicity when 2-oxobutyrate accumulates, but it also represents a point of regulatory integration. The study of 2-oxobutyrate detoxification mechanisms in organisms like Escherichia coli provides a model for how cells evolve to manage the challenges posed by structurally similar metabolites. nih.govresearchgate.netsemanticscholar.org
Finally, 2-oxobutyrate metabolism is a component of 2-oxoacid elongation pathways . These are iterative enzymatic sequences that extend the carbon chain of a 2-oxoacid by one methylene (B1212753) group. asm.orgasm.org This fundamental biochemical process is seen in the biosynthesis of amino acids like leucine (from 2-oxoisovalerate) and lysine (B10760008) in some organisms. The pathway that converts pyruvate to 2-oxobutyrate in some archaea is analogous to these other elongation pathways, demonstrating a recurring evolutionary motif in metabolic pathway design. asm.orgasm.org
Structure
3D Structure of Parent
Properties
CAS No. |
71686-00-5 |
|---|---|
Molecular Formula |
C4H4Na2O3 |
Molecular Weight |
146.05 g/mol |
IUPAC Name |
disodium;2-oxobutanoate |
InChI |
InChI=1S/C4H5O3.2Na/c1-2-3(5)4(6)7;;/h2H,1H3,(H,6,7);;/q-1;2*+1/p-1 |
InChI Key |
HRFHEBSJTFRQPT-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]C(=O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Biosynthesis of 2 Oxobutyrate
Threonine Catabolism Pathways to 2-Oxobutyrate
The catabolism of threonine is a significant source of 2-oxobutyrate in a wide range of organisms. This process can occur through a primary, well-characterized pathway as well as alternative routes.
The most direct and predominant pathway for the conversion of L-threonine to 2-oxobutyrate is catalyzed by the enzyme L-threonine dehydratase (TDH), also known as threonine deaminase. wikipedia.orgcreative-enzymes.com This enzyme is a key player in the biosynthesis of isoleucine, as 2-oxobutyrate is the immediate precursor for this essential amino acid. wikipedia.orgcreative-enzymes.com
L-Threonine dehydratase, a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the deamination of L-threonine to produce 2-oxobutyrate and ammonia. wikipedia.org The reaction proceeds through a two-step mechanism. Initially, L-threonine is dehydrated to form an unstable enamine intermediate, 2-aminobut-2-enoate. This intermediate then spontaneously tautomerizes to the imine form, 2-iminobutanoate, which is subsequently hydrolyzed to yield 2-oxobutyrate and ammonia. wikipedia.org
This enzymatic conversion is a critical regulatory point in metabolism. For instance, in many bacteria, the activity of threonine dehydratase is allosterically regulated. It is often inhibited by the end-product of its pathway, L-isoleucine, and activated by L-valine, another branched-chain amino acid, demonstrating a sophisticated feedback control mechanism. wikipedia.orguniprot.org
Table 1: Key Features of L-Threonine Dehydratase (TDH)
| Feature | Description | References |
|---|---|---|
| Enzyme Commission No. | EC 4.3.1.19 | wikipedia.org |
| Alternative Names | Threonine deaminase, Threonine dehydrase, L-threonine ammonia-lyase | wikipedia.orgcreative-enzymes.com |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | wikipedia.org |
| Reaction | L-threonine → 2-oxobutanoate (B1229078) + NH₃ | wikipedia.org |
| Regulation (in some organisms) | Allosterically inhibited by L-isoleucine; Allosterically activated by L-valine | wikipedia.orguniprot.org |
The utilization of the L-threonine dehydratase pathway for 2-oxobutyrate production exhibits variations across different kingdoms of life.
Bacteria: In bacteria such as Escherichia coli and Serratia marcescens, L-threonine dehydratase is a well-studied enzyme crucial for the biosynthesis of isoleucine. wikipedia.orgresearcher.lifenih.gov The enzyme in these organisms is often subject to feedback inhibition by isoleucine. wikipedia.org
Yeast: Similar to bacteria, yeast utilizes threonine dehydratase for isoleucine biosynthesis. wikipedia.org
Plants: In plants like Arabidopsis thaliana, a plastid-localized threonine deaminase, encoded by the OMR1 gene, converts threonine to 2-oxobutyrate as a precursor for isoleucine synthesis. frontiersin.orgnih.gov
Mammals: In many mammals, threonine can be catabolized via two main pathways. One is the L-threonine 3-dehydrogenase (TDH) pathway, and the other is through a cytosolic L-serine/threonine dehydratase (SDS/STH) which produces 2-oxobutanoate. reactome.org Studies in healthy humans suggest that the majority of threonine catabolism proceeds through the 2-oxobutanoate pathway. reactome.org This is consistent with findings that the human gene for mitochondrial L-threonine 3-dehydrogenase appears to be a non-functional pseudogene. reactome.org
Table 2: Threonine Dehydratase Pathway Across Different Organisms
| Organism Type | Primary Enzyme | Cellular Location | Primary Function | References |
|---|---|---|---|---|
| Bacteria | L-Threonine Dehydratase (IlvA in E. coli) | Cytosol | Isoleucine biosynthesis | wikipedia.orguniprot.org |
| Plants | Threonine Deaminase (OMR1 in A. thaliana) | Plastid | Isoleucine biosynthesis | frontiersin.orgnih.gov |
| Mammals (Human) | L-Serine/Threonine Dehydratase (SDS/STH) | Cytosol | Threonine catabolism | reactome.org |
While the L-threonine dehydratase pathway is a primary route, other pathways can also contribute to the formation of 2-oxobutyrate from threonine. One such pathway involves the enzyme L-threonine 3-dehydrogenase, which converts threonine to 2-amino-3-ketobutyrate. asm.orglibretexts.orgnih.gov This intermediate can then be further metabolized. Although this pathway is a major route for threonine utilization in some prokaryotes and eukaryotes, its direct contribution to 2-oxobutyrate pools can be less direct than the TDH pathway. asm.org In some organisms, 2-amino-3-ketobutyrate can be cleaved by 2-amino-3-ketobutyrate CoA ligase to form glycine (B1666218) and acetyl-CoA. asm.orgnih.gov
L-Threonine Dehydratase (TDH) Pathway
Branched-Chain Amino Acid Degradation Pathways to 2-Oxobutyrate
The degradation of branched-chain amino acids (BCAAs) is another significant source of 2-oxobutyrate, specifically from the catabolism of isoleucine.
The catabolism of L-isoleucine is a multi-step process that generates 2-oxobutyrate as an intermediate. The initial step in the breakdown of all three BCAAs (leucine, isoleucine, and valine) is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT). researchgate.netmdpi.com This enzyme transfers the amino group from the BCAA to α-ketoglutarate, producing glutamate (B1630785) and the corresponding α-keto acid. mdpi.comyoutube.com
In the case of isoleucine, this transamination reaction yields α-keto-β-methylvalerate (KMV). researchgate.netmdpi.com The subsequent step is an irreversible oxidative decarboxylation of the α-keto acids, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. researchgate.netmdpi.comresearchgate.net This complex converts the respective α-keto acids into their acyl-CoA derivatives. While the degradation of isoleucine ultimately leads to the formation of acetyl-CoA and propionyl-CoA, 2-oxobutyrate itself is not a direct product of the main isoleucine degradation pathway after the initial transamination. Rather, 2-oxobutyrate serves as a precursor for the synthesis of isoleucine. wikipedia.org The degradation of threonine is the more direct route to 2-oxobutyrate, which can then be used for isoleucine synthesis. wikipedia.orgnih.gov
The connection between isoleucine and 2-oxobutyrate lies in the reversibility of the initial transamination step and the metabolic context. However, the primary catabolic flux from isoleucine does not directly produce 2-oxobutyrate. Instead, the degradation of threonine provides the 2-oxobutyrate necessary for isoleucine biosynthesis. nih.gov
Methionine Gamma-Lyase Pathway and 2-Oxobutyrate
The reaction proceeds through a series of steps:
L-methionine is converted to methanethiol (B179389) and 2-aminobut-2-enoate. wikipedia.org
2-aminobut-2-enoate spontaneously isomerizes to 2-iminobutanoate. wikipedia.org
Finally, 2-iminobutanoate is hydrolyzed to produce 2-oxobutyrate and ammonia. wikipedia.org
MGL is found in a range of organisms, including various bacteria (like Porphyromonas gingivalis and Pseudomonas putida), parasitic protozoa (Entamoeba histolytica, Trichomonas vaginalis), and plants (Arabidopsis thaliana), but it is notably absent in humans. wikipedia.orgnih.gov In anaerobic bacteria and protozoa, this pathway contributes to ATP metabolism. wikipedia.org In plants such as Arabidopsis, MGL activity is significant for metabolizing methionine, and its product, 2-oxobutyrate, can enter the biosynthetic pathway for isoleucine. pnas.orgfrontiersin.org Studies have shown that under stress conditions, this pathway becomes more active to produce isoleucine, which can act as an osmoprotectant. frontiersin.org
Valine and Leucine (B10760876) Associated Pathways
While not a direct production route, the metabolic pathways of the branched-chain amino acids (BCAAs) valine and leucine are intricately linked to the availability of intermediates related to 2-oxobutyrate. The catabolism of all three BCAAs (leucine, isoleucine, and valine) begins with two common enzymatic steps: transamination by branched-chain amino acid aminotransferase (BCAT) and oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.govfrontierspartnerships.orgyoutube.com
The degradation of valine ultimately yields propionyl-CoA, which is glucogenic as it can be converted to succinyl-CoA. nih.govyoutube.com Leucine degradation, on the other hand, is ketogenic, producing acetyl-CoA and acetoacetate. nih.gov The direct precursor for leucine biosynthesis is α-ketoisovalerate, which is also the α-keto acid of valine. youtube.compnas.org
The connection to 2-oxobutyrate is most evident in the context of isoleucine biosynthesis, where 2-oxobutyrate is a direct precursor. pnas.org The enzymes involved in the later stages of isoleucine synthesis are the same ones used in valine and leucine biosynthesis. pnas.org This shared machinery means that the metabolic flux through the valine and leucine pathways can influence the pools of precursors and enzymes available for isoleucine synthesis from 2-oxobutyrate. For instance, in rat muscle, the degradation of valine, leucine, and isoleucine leads to the accumulation of their corresponding branched-chain 2-oxo acids. nih.gov
Pyruvate (B1213749) Pathway to 2-Oxobutyrate (Citramalate Pathway)
An alternative, threonine-independent route for 2-oxobutyrate synthesis is the citramalate (B1227619) pathway. asm.orgasm.org This pathway represents a more direct route for synthesizing 2-oxobutyrate by extending the carbon chain of pyruvate. asm.orgnih.gov It has been identified in various microorganisms, including the archaeon Methanocaldococcus jannaschii and the bacterium Leptospira interrogans, as well as in plants like apples. pnas.orgasm.orgpnas.org The pathway consists of a series of enzymatic reactions that convert pyruvate and acetyl-CoA into 2-oxobutyrate. nih.gov
Condensation of Acetyl-CoA with Pyruvate
The initial and rate-limiting step of the citramalate pathway is the condensation of acetyl-CoA and pyruvate to form (R)-citramalate. asm.orgnih.gov This reaction is a key control point, as it commits carbon flux into this specific biosynthetic route. nih.gov The reaction directly competes with the first step of the citric acid cycle, where citrate (B86180) synthase catalyzes the condensation of acetyl-CoA with oxaloacetate to form citrate. researchgate.net
Role of Citramalate Synthase (CMS)
The condensation of acetyl-CoA and pyruvate is catalyzed by the enzyme citramalate synthase (CMS), also known as (R)-citramalate synthase (EC 2.3.1.182). ebi.ac.uknih.govwikipedia.org This enzyme is a member of the acyltransferase family, which also includes citrate synthase and 2-isopropylmalate synthase (IPMS), the latter being involved in leucine biosynthesis. pnas.orgpnas.org
In Methanococcus jannaschii, the CMS enzyme, designated CimA, has been cloned and characterized. nih.govnih.gov It exhibits specificity for pyruvate and acetyl-CoA, distinguishing it from the related isopropylmalate synthase, which has a much higher affinity for α-ketoisovalerate. nih.gov Following the formation of citramalate, the pathway proceeds via two subsequent enzymatic steps that are parallel to reactions in leucine biosynthesis: an isomerization catalyzed by an isopropylmalate isomerase-like enzyme and an oxidative decarboxylation catalyzed by an isopropylmalate dehydrogenase-like enzyme to yield 2-oxobutyrate. asm.orgnih.gov
Evolutionary Aspects of the Pyruvate Pathway
Phylogenetic analyses indicate that the pyruvate pathway to 2-oxobutyrate has evolved on multiple occasions in different bacterial and archaeal lineages. asm.orgnih.gov The evolution of this pathway is a classic example of metabolic diversification through gene duplication and functional divergence. asm.org It is widely suggested that the enzymes for the citramalate pathway were recruited from the pre-existing isopropylmalate pathway of leucine biosynthesis. asm.orgasm.orgnih.gov
The key evolutionary event was the emergence of a citramalate synthase from an ancestral isopropylmalate synthase (IPMS). asm.org This could have occurred through gene duplication, allowing one copy to retain its function in leucine synthesis while the other diverged to acquire a new substrate specificity for pyruvate instead of α-ketoisovalerate. asm.org The other enzymes in the pathway, namely the isomerase and dehydrogenase, often show broad substrate specificity, allowing them to function in both the leucine and the newly evolved citramalate pathways. asm.orgnih.gov For example, the isopropylmalate dehydrogenase (MJ0720) from M. jannaschii can catalyze the oxidative decarboxylation of multiple substrates, including β-isopropylmalate (from the leucine pathway) and citramalate. asm.orgnih.gov This enzymatic promiscuity provided a fertile ground for the evolution of a novel metabolic route.
Data Tables
Table 1: Key Enzymes in 2-Oxobutyrate Biosynthesis
| Enzyme Name | Abbreviation | EC Number | Pathway | Reaction |
|---|---|---|---|---|
| Methionine gamma-lyase | MGL | 4.4.1.11 | Methionine Catabolism | L-methionine → 2-oxobutyrate + methanethiol + NH₃ wikipedia.org |
| Branched-chain amino acid aminotransferase | BCAT | 2.6.1.42 | BCAA Degradation | BCAA + α-ketoglutarate ⇌ Branched-chain α-keto acid + L-glutamate nih.govyoutube.com |
| Citramalate synthase | CMS | 2.3.1.182 | Citramalate Pathway | Acetyl-CoA + Pyruvate → (R)-Citramalate + CoA asm.orgebi.ac.uk |
| Isopropylmalate isomerase | IPMI | 4.2.1.33 | Citramalate/Leucine Pathway | (R)-Citramalate ⇌ Citraconate ⇌ Isocitramalate asm.orgasm.org |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-aminobut-2-enoate |
| 2-iminobutanoate |
| 2-oxobutyrate (alpha-ketobutyrate) |
| 3-isopropylmalate dehydrogenase |
| Acetoacetate |
| Acetyl-CoA |
| Ammonia |
| Citraconate |
| Citramalate |
| Citramalate synthase (CMS) |
| Citrate |
| Citrate synthase |
| Isocitramalate |
| Isoleucine |
| Isopropylmalate isomerase |
| L-glutamate |
| L-methionine |
| Leucine |
| Methanethiol |
| Methionine gamma-lyase (MGL) |
| Oxaloacetate |
| Propionyl-CoA |
| Pyridoxal 5'-phosphate (PLP) |
| Pyruvate |
| Sodium 2-oxobutyrate, monosodium salt |
| Succinyl-CoA |
| Valine |
| α-ketoglutarate |
Catabolism and Metabolic Fate of 2 Oxobutyrate
Conversion of 2-Oxobutyrate to Propionyl-CoA
The initial and rate-limiting step in the catabolism of 2-oxobutyrate is its conversion to propionyl-CoA. This transformation occurs within the mitochondrial matrix and is accomplished through a critical enzymatic reaction. smpdb.capathbank.org
The conversion of 2-oxobutyrate to propionyl-CoA is achieved through oxidative decarboxylation, a reaction catalyzed by large, multi-enzyme structures known as 2-oxoacid dehydrogenase complexes. smpdb.capathbank.orgresearchgate.net While no single dehydrogenase complex is exclusively specific to 2-oxobutyrate, several are capable of processing it. smpdb.capathbank.org Notably, the branched-chain alpha-keto acid dehydrogenase complex (BCOADC) and the pyruvate (B1213749) dehydrogenase complex (PDC) can both utilize 2-oxobutyrate as a substrate. hmdb.canih.govnih.gov Conversely, the 2-oxoglutarate dehydrogenase complex does not act on 2-oxobutyrate. nih.govnih.gov
These intricate complexes are composed of three principal enzymatic components:
E1 (2-oxoacid dehydrogenase): A substrate-specific decarboxylase that requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor. smpdb.capathbank.orgresearchgate.net
E2 (dihydrolipoamide acyltransferase): This component, which forms the structural core of the complex, utilizes a lipoate cofactor to transfer the acyl group. smpdb.capathbank.orgtaylorfrancis.com
E3 (dihydrolipoamide dehydrogenase): A flavoprotein (containing FAD) that is a common component to all 2-oxoacid dehydrogenase complexes and is responsible for regenerating the oxidized form of lipoate. smpdb.capathbank.orgtaylorfrancis.com
The reaction mechanism involves the E1 component binding 2-oxobutyrate, the E2 component transferring the resulting propionyl group to coenzyme A to form propionyl-CoA, and the E3 component reoxidizing the E2's lipoate cofactor by transferring electrons to NAD+. smpdb.capathbank.org
| Enzyme Complex | Substrate | Km (µM) | Vmax (% of primary substrate) |
|---|---|---|---|
| Branched-Chain 2-Oxo Acid Dehydrogenase Complex (BCOADC) | 2-Oxobutyrate | 18 | 53% (of 3-methyl-2-oxobutyrate) |
| Pyruvate Dehydrogenase Complex (PDC) | 2-Oxobutyrate | 100 | 49% (of pyruvate) |
Data sourced from Paxton R, et al. (1986). nih.govnih.gov
The 2-oxobutyrate pathway represents a significant route for the endogenous production of propionyl-CoA. researchgate.net This pathway is central to the catabolism of several amino acids. For instance, the enzyme threonine dehydratase catalyzes the conversion of threonine into 2-oxobutyrate and ammonia. wikipedia.orgresearchgate.net Similarly, the degradation of methionine and cystathionine (B15957) also yields 2-oxobutyrate. smpdb.cawikipedia.org Once formed, 2-oxobutyrate is decarboxylated to propionyl-CoA. researchgate.net In certain microorganisms, this conversion can be catalyzed by enzymes such as 2-oxobutyrate synthase, which uses coenzyme A and ferredoxin as co-substrates. wikipedia.org
The propionyl-CoA generated from 2-oxobutyrate catabolism plays a pivotal role as the starting block for the synthesis of odd-chain fatty acids (OCFAs). nih.govwikipedia.org In contrast to the biosynthesis of even-chain fatty acids, which begins with acetyl-CoA, the synthesis of OCFAs is initiated with a propionyl-CoA primer. wikipedia.orgnih.gov
The process begins when propionyl-CoA condenses with malonyl-CoA, a reaction that forms 3-oxovaleryl-ACP. nih.gov This five-carbon intermediate then enters the fatty acid elongation cycle, where two-carbon units are sequentially added, leading to the formation of long-chain OCFAs, such as C15 (pentadecanoic acid) and C17 (margaric acid). nih.govwikipedia.org The availability of intracellular propionyl-CoA is often the rate-limiting factor in the microbial production of these specialized lipids. nih.gov
Further Metabolism of Propionyl-CoA
Following its formation, propionyl-CoA undergoes a series of enzymatic conversions to produce a metabolite that can be integrated into the central energy-producing pathway of the cell.
Propionyl-CoA is catabolized via the methylmalonyl-CoA pathway, a three-step process occurring in the mitochondria. nih.govaklectures.com
Carboxylation: The first step involves the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA. This reaction is catalyzed by propionyl-CoA carboxylase (PCC), an enzyme that requires biotin (B1667282) (vitamin B7), bicarbonate, and ATP. nih.govdroracle.ainih.govwikipedia.org
Epimerization: The resulting D-methylmalonyl-CoA is then converted into its L-stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase (also called a racemase). smpdb.cadroracle.ainih.gov
Isomerization: In the final step, L-methylmalonyl-CoA is rearranged to form succinyl-CoA. This isomerization is catalyzed by methylmalonyl-CoA mutase, a notable enzyme that depends on vitamin B12 (in the form of adenosylcobalamin) as a cofactor. smpdb.cadroracle.ainih.govyoutube.com
| Enzyme | Substrate(s) | Product | Required Cofactor(s) |
|---|---|---|---|
| 2-Oxoacid Dehydrogenase Complexes (e.g., BCOADC, PDC) | 2-Oxobutyrate, CoA, NAD+ | Propionyl-CoA, CO2, NADH | Thiamine Pyrophosphate (TPP), Lipoate, FAD |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA, HCO3-, ATP | D-Methylmalonyl-CoA | Biotin (Vitamin B7) |
| Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA | None |
| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | Succinyl-CoA | Vitamin B12 (Adenosylcobalamin) |
Data compiled from multiple sources. smpdb.capathbank.orgdroracle.ainih.govwikipedia.org
The final product of propionyl-CoA metabolism, succinyl-CoA, is a key intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). wikipedia.orgnih.govyoutube.com Its entry allows the carbon skeleton originating from 2-oxobutyrate to be completely oxidized for the purpose of ATP generation. youtube.comyoutube.comyoutube.com
The integration of succinyl-CoA into the TCA cycle bypasses the initial two decarboxylation steps of the cycle. youtube.com The subsequent reactions involving succinyl-CoA contribute directly to cellular energy production:
Succinyl-CoA is converted to succinate (B1194679) by succinyl-CoA synthetase, a reaction that generates one molecule of GTP (or ATP) through substrate-level phosphorylation. youtube.com
Succinate is then oxidized to fumarate (B1241708) by succinate dehydrogenase (Complex II of the electron transport chain), producing one molecule of FADH2. youtube.com
Fumarate is hydrated to malate (B86768) by fumarase. youtube.com
Finally, malate is oxidized to oxaloacetate by malate dehydrogenase, generating one molecule of NADH. youtube.com
This anaplerotic function ensures that the products from the breakdown of odd-chain fatty acids and specific amino acids are efficiently utilized within the central metabolic machinery of the cell. youtube.comyoutube.com
Transamination Reactions of 2-Oxobutyrate
Transamination is a critical biochemical reaction involving the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by enzymes called aminotransferases or transaminases. youtube.comnih.govyoutube.com This process is central to amino acid synthesis and degradation.
2-Oxobutyrate serves as the direct keto acid precursor for the synthesis of L-2-aminobutyric acid through a transamination reaction. nih.gov In this process, an aminotransferase enzyme facilitates the transfer of an amino group from a donor amino acid, such as L-aspartate or glutamate (B1630785), to 2-oxobutyrate. youtube.comnih.gov This conversion results in the formation of L-2-aminobutyric acid and the corresponding keto acid of the donor amino acid.
For instance, in a whole-cell biotransformation system using recombinant Escherichia coli, L-2-aminobutyric acid was produced by the action of tyrosine aminotransferase on 2-ketobutyrate and L-aspartate. nih.gov The 2-ketobutyrate required for this reaction was generated in situ from L-threonine by the enzyme threonine deaminase. nih.gov
Table 1: Transamination of 2-Oxobutyrate
| Keto Acid Substrate | Amino Donor | Enzyme | Product Amino Acid |
|---|---|---|---|
| 2-Oxobutyrate | L-Aspartate | Tyrosine Aminotransferase | L-2-Aminobutyric acid |
This table illustrates the enzymatic conversion of 2-oxobutyrate to L-2-aminobutyric acid through transamination, highlighting key substrates and the enzyme involved.
Transamination reactions involving 2-oxobutyrate are integral to cellular nitrogen metabolism. nih.govnih.gov By accepting an amino group, 2-oxobutyrate participates in the dynamic pool of nitrogen, linking the metabolism of different amino acids. hmdb.caweizmann.ac.il The primary hub for the collection and donation of amino groups in the cell is the glutamate/2-oxoglutarate pair. youtube.comweizmann.ac.il Amino groups from the catabolism of various amino acids are transferred to 2-oxoglutarate to form glutamate. youtube.com Glutamate can then serve as the amino donor in the synthesis of other non-essential amino acids by donating its amino group to various keto acids, including 2-oxobutyrate. youtube.comweizmann.ac.il
This network of reactions ensures that nitrogen from dietary or cellular protein breakdown can be efficiently re-utilized for the synthesis of new amino acids and other nitrogenous compounds, or prepared for excretion. youtube.com The metabolite 2-oxoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle, lies at the intersection of carbon and nitrogen metabolism and acts as a major carbon skeleton for nitrogen-assimilating reactions. nih.govfrontiersin.org The transamination of 2-oxobutyrate is thus a component of this broader regulatory system that balances the cell's carbon and nitrogen status. nih.gov
Other Degradation Products and Pathways
Beyond transamination, 2-oxobutyrate can be channeled into other significant catabolic pathways, leading to its conversion into various metabolic intermediates.
2-Oxobutyrate is a direct product of cystathionine metabolism. hmdb.camedchemexpress.comwikipedia.org Cystathionine is an intermediate in the transsulfuration pathway, which converts methionine to cysteine. nih.gov The enzyme cystathionine beta-synthase catalyzes the condensation of serine and homocysteine to form cystathionine. nih.gov Subsequently, the enzyme cystathionine gamma-lyase (also known as cystathionase) catalyzes the cleavage of cystathionine to yield cysteine, ammonia, and 2-oxobutyrate. hmdb.ca This reaction firmly establishes 2-oxobutyrate as a key product in the metabolic pathway linking the amino acids methionine and cysteine. genome.jp
Due to its structure as an alpha-keto acid, 2-oxobutyrate is a structural analog of other key keto acids, notably pyruvate. nih.govresearchgate.net This similarity allows it to be recognized and processed by several alpha-keto acid converting enzymes that are not strictly specific to one substrate. nih.govpathbank.org
One major pathway for its degradation is through oxidative decarboxylation to propionyl-CoA, a reaction catalyzed by the branched-chain alpha-keto acid dehydrogenase complex. wikipedia.orgpathbank.org This multi-enzyme complex, typically involved in the breakdown of keto acids derived from branched-chain amino acids, can also act on 2-oxobutyrate. pathbank.orgnih.gov The resulting propionyl-CoA can then be further metabolized to succinyl-CoA, an intermediate of the citric acid cycle. medchemexpress.comwikipedia.org
Additionally, other enzymes that act on pyruvate have been shown to convert 2-oxobutyrate. These include pyruvate oxidase and pyruvate formate-lyase in microorganisms like E. coli. nih.govresearchgate.net Lactate (B86563) dehydrogenases from Lactobacillus plantarum have also been shown to reduce 2-oxobutyrate to alpha-hydroxybutyrate, demonstrating the substrate promiscuity of these alpha-keto acid converting enzymes. usda.gov
Table 2: Key Enzymes in 2-Oxobutyrate Degradation
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |
|---|---|---|---|
| Cystathionine gamma-lyase | Cystathionine | Cysteine, Ammonia, 2-Oxobutyrate | Cysteine and Methionine Metabolism |
| Branched-chain alpha-keto acid dehydrogenase complex | 2-Oxobutyrate | Propionyl-CoA | Amino Acid Degradation / Propanoate Metabolism |
| Lactate Dehydrogenase | 2-Oxobutyrate | alpha-Hydroxybutyrate | Fermentation / Anaerobic Metabolism |
This table summarizes the enzymes involved in the degradation of 2-oxobutyrate, their substrates, products, and the metabolic context of these reactions.
Enzymatic Reactions and Kinetics Involving 2 Oxobutyrate
Enzymes Utilizing 2-Oxobutyrate as a Substrate
A number of enzymes can recognize and process 2-oxobutyrate, channeling it into different metabolic pathways. The kinetics and specificity of these interactions vary significantly among enzymes and their isozymes.
Acetohydroxy acid synthase (AHAS), also known as acetolactate synthase, is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the initial step in the biosynthesis of branched-chain amino acids: valine, leucine (B10760876), and isoleucine. nih.gov This pathway is vital for plants, fungi, and bacteria but is absent in animals, making AHAS a significant target for the development of herbicides and antimicrobial agents. nih.gov
The enzyme functions by condensing two 2-ketoacid molecules. In the canonical reaction, AHAS decarboxylates a molecule of pyruvate (B1213749) and transfers the resulting hydroxyethyl (B10761427) moiety to a second 2-ketoacid acceptor. nih.gov
If the acceptor is another pyruvate molecule, the product is 2-acetolactate, a precursor for valine and leucine biosynthesis. nih.gov
If the acceptor is 2-oxobutyrate, the product is 2-aceto-2-hydroxybutyrate (AHB), the precursor for isoleucine biosynthesis. nih.gov
Different organisms and even different tissues within an organism can express various AHAS isozymes with distinct substrate specificities. In Escherichia coli, three isozymes (I, II, and III) exhibit different preferences for pyruvate and 2-oxobutyrate as the acceptor substrate. nih.govrhea-db.org The specificity ratio, R, defines the relative rates of AHB formation versus acetolactate formation. Isozyme I shows little preference (R ≈ 1), while isozymes II and III are highly specific for 2-oxobutyrate, favoring the synthesis of the isoleucine precursor. rhea-db.org Another ThDP-dependent enzyme with AHAS activity, NzsH, was found to have a significantly lower affinity for 2-oxobutyrate compared to pyruvate. rsc.org
| AHAS Isozyme | Specificity Ratio (R)¹ | Preferred Acceptor Substrate | Primary Biosynthetic Pathway |
|---|---|---|---|
| Isozyme I | ~1 | Pyruvate ≈ 2-Oxobutyrate | Valine/Leucine & Isoleucine |
| Isozyme II | ~180 | 2-Oxobutyrate | Isoleucine |
| Isozyme III | ~60 | 2-Oxobutyrate | Isoleucine |
¹Specificity Ratio (R) = (VAHB/[2-oxobutyrate]) / (VAL/[pyruvate]), where VAHB is the rate of acetohydroxybutyrate formation and VAL is the rate of acetolactate formation. rhea-db.org Data sourced from rhea-db.org.
Lactate (B86563) dehydrogenase (LDH) is an oxidoreductase that catalyzes the reversible conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. wikipedia.org While lactate is its primary substrate, LDH can also act on other 2-oxoacids and 2-hydroxyacids. The enzyme can reduce 2-oxobutyrate to 2-hydroxybutyrate, although generally with less efficiency than its action on pyruvate. wikipedia.orgsigmaaldrich.com
Mammals have five major LDH isoenzymes (LDH-1 to LDH-5), which are tetramers composed of two different subunits: H (heart) and M (muscle). These isoenzymes exhibit different kinetic properties and tissue distributions. wikipedia.orgsigmaaldrich.com Notably, heart-type LDH (LDH-1, H₄) demonstrates a higher rate of reaction with 2-oxobutyrate compared to muscle-type LDH (LDH-5, M₄). sigmaaldrich.com This activity with 2-oxobutyrate is often termed α-hydroxybutyrate dehydrogenase (HBD) activity. nih.gov
Furthermore, a unique testis- and sperm-specific isoenzyme, known as LDH-C₄ or LDx, displays a remarkably high affinity for 2-oxobutyrate. nih.gov This suggests a potential role for 2-oxobutyrate metabolism in spermatozoa. nih.gov
| Enzyme Source | Substrate | Km (mM) |
|---|---|---|
| Spermatozoal LDx | Pyruvate | 0.05 |
| 2-Oxobutyrate | 0.18 | |
| Sperm Lysates | Pyruvate | 0.114 |
| 2-Oxobutanoate (B1229078) | 0.33 | |
| 2-Oxopentanoate | 5.0 | |
| 2-Oxohexanoate | 0.8 |
Data sourced from nih.govbioscientifica.com.
The Pyruvate Dehydrogenase Complex (PDHc) is a large, mitochondrial multi-enzyme assembly that plays a pivotal role in cellular energy metabolism by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA. wikipedia.org This reaction serves as the primary link between glycolysis and the citric acid cycle. wikipedia.org
As a structural analog of pyruvate, 2-oxobutyrate can interact with PDHc, acting as both a substrate and a competitive inhibitor. nih.govnih.gov Elevated concentrations of 2-oxobutyrate have been shown to inhibit PDHc activity in E. coli. nih.govsemanticscholar.org In mammals, the oxidative decarboxylation of 2-oxobutyrate is carried out by both PDHc and the branched-chain 2-oxo acid dehydrogenase (BCODH) complex. nih.govnih.gov However, kinetic studies with purified rat enzymes revealed that BCODH has a much higher affinity (lower Kₘ) for 2-oxobutyrate than PDHc does, suggesting that BCODH is the more significant enzyme for 2-oxobutyrate catabolism, particularly in the liver. nih.govnih.gov In contrast, studies on ox brain PDHc found 2-oxobutyrate to be only a weak inhibitor. nih.gov
| Enzyme Complex | Apparent Km (µM) | Relative Vmax (%) |
|---|---|---|
| Pyruvate Dehydrogenase (PDH) | 114 | 45¹ |
| Branched-chain 2-oxo acid Dehydrogenase (BCODH) | 26 | 38² |
¹Relative to Vmax for pyruvate. nih.govnih.gov ²Relative to Vmax for 3-methyl-2-oxobutyrate. nih.govnih.gov
Pyruvate oxidase (PoxB) is a peripheral membrane enzyme found in E. coli that utilizes thiamine diphosphate and FAD as cofactors. nih.govwikipedia.org It catalyzes the oxidative decarboxylation of pyruvate to acetyl phosphate (B84403) and CO₂. wikipedia.orguniprot.org PoxB is also capable of using 2-oxobutyrate as a substrate, converting it to propionate (B1217596) and CO₂, although pyruvate is the preferred substrate with a higher binding affinity. semanticscholar.orgnih.gov
The substrate selectivity of PoxB has been a target for protein engineering. Through site-directed mutagenesis, researchers have successfully altered its substrate preference. nih.govnih.gov By introducing mutations in the active site, such as the V380A substitution, scientists engineered a PoxB variant with significantly reduced activity towards pyruvate while maintaining its activity with 2-oxobutyrate, effectively creating a "2-oxobutyrate oxidase". nih.gov This mutant exhibited a 6-fold increase in the Kₘ for pyruvate and a 10-fold decrease in Vₘₐₓ, with minimal changes to its kinetics for 2-oxobutyrate. nih.gov Conversely, another mutation, F112W, resulted in a PoxB variant with a 20-fold higher preference for pyruvate over 2-oxobutyrate, thereby minimizing the metabolism of 2-oxobutyrate. nih.govnih.gov
Transaminases, or aminotransferases, are a class of enzymes that catalyze transamination reactions, where an amino group is transferred from an amino donor to a keto acid acceptor. wikipedia.org This process is fundamental for the synthesis and degradation of amino acids. wikipedia.org
2-oxobutyrate can function as an amino group acceptor in reactions catalyzed by various transaminases, leading to the synthesis of the non-proteinogenic amino acid 2-aminobutyrate. nih.govresearchgate.netnih.gov For instance, an ω-transaminase from Vibrio fluvialis has been utilized for the asymmetric synthesis of L-2-aminobutyric acid from 2-oxobutyric acid, achieving a high enantiomeric excess (>99%). nih.gov Studies on the bacterium Megasphaera elsdenii suggest that its alanine (B10760859) transaminases can use 2-oxobutyrate as a substrate, as the production of 2-aminobutyrate was sensitive to L-cycloserine, a known inhibitor of these enzymes. nih.gov
Thiamine diphosphate (ThDP), the active form of vitamin B₁, is an essential coenzyme for a diverse group of enzymes that catalyze the cleavage of C-C bonds adjacent to a carbonyl group. nih.govlibretexts.org The catalytic action relies on the formation of a nucleophilic ylide on the thiazole (B1198619) ring of ThDP, which attacks the carbonyl carbon of a substrate like 2-oxobutyrate. libretexts.org Several of the enzymes discussed previously belong to this family.
Pyruvate Dehydrogenase Complex (PDHc): Utilizes ThDP for the decarboxylation of pyruvate and other 2-oxoacids, including 2-oxobutyrate. nih.govcornell.edu
Acetohydroxy Acid Synthase (AHAS): A ThDP-dependent enzyme that uses 2-oxobutyrate as a key substrate in the biosynthesis of isoleucine. nih.govrsc.org
Pyruvate Oxidase (PoxB): Employs ThDP to catalyze the oxidative decarboxylation of pyruvate and 2-oxobutyrate. nih.govuniprot.org
Branched-chain 2-oxo acid dehydrogenase (BCODH): A ThDP-dependent complex that, in addition to its primary substrates, efficiently metabolizes 2-oxobutyrate. nih.govcornell.edu
2-oxobutyrate synthase (EC 1.2.7.2): Also known as α-ketobutyrate synthase, this enzyme specifically catalyzes the ThDP-dependent conversion of 2-oxobutyrate and Coenzyme A into propanoyl-CoA and CO₂. wikipedia.org
Transketolase: A central enzyme in the pentose (B10789219) phosphate pathway that uses ThDP to transfer two-carbon units between sugar phosphates. libretexts.orgcornell.edu
The common mechanistic feature of these enzymes is the stabilization of a carbanion intermediate following the decarboxylation of the 2-oxoacid substrate, a feat made possible by the unique chemical properties of the ThDP coenzyme. libretexts.org
Enzyme Kinetics and Mechanistic Studies
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. It provides a quantitative framework for understanding how enzymes function, their substrate specificity, and how their activity is controlled. For enzymes that process 2-oxobutyrate, kinetic studies reveal detailed information about their catalytic mechanisms and regulatory features.
The behavior of many enzymes that utilize 2-oxobutyrate can be described by the Michaelis-Menten model. This model introduces several key kinetic constants: the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the catalytic constant or turnover number (kcat).
Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is dependent on the total enzyme concentration.
Km (Michaelis Constant) is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's apparent affinity for its substrate; a lower Km indicates a higher affinity. nih.gov
kcat (Turnover Number) is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated. It represents the intrinsic catalytic rate of the enzyme. nih.gov
A prominent example of an enzyme that processes both 2-oxobutyrate and its structural analog, pyruvate, is pyruvate oxidase (PoxB) from Escherichia coli. uniprot.orgmdpi.com PoxB catalyzes the oxidative decarboxylation of these substrates. Kinetic studies show that pyruvate is the preferred substrate for the wild-type enzyme. The specific activity ratio for pyruvate versus 2-oxobutyrate (2-OBA) in wild-type E. coli PoxB is approximately 6.23, indicating a higher preference for pyruvate. semanticscholar.orgnih.gov
Research involving a mutated version of this enzyme, PoxB V380A/L253F, highlights the differences in kinetic parameters. This mutant exhibited a 6-fold increase in the Km for pyruvate and a 10-fold decrease in Vmax with this substrate, signifying a dramatic reduction in both affinity and catalytic rate for pyruvate. uniprot.org In contrast, the kinetic constants for 2-oxobutyrate remained largely unaffected by this mutation. uniprot.org This demonstrates how specific amino acid residues in the active site contribute to substrate discrimination.
| Enzyme | Substrate | Relative Activity/Kinetic Parameter Change |
|---|---|---|
| Wild-Type Pyruvate Oxidase (PoxB) | Pyruvate vs. 2-Oxobutyrate | Activity ratio of 6.23 (Favors Pyruvate) semanticscholar.orgnih.gov |
| Mutant Pyruvate Oxidase (PoxB V380A/L253F) | Pyruvate | Km increased 6-fold, Vmax decreased 10-fold uniprot.org |
| 2-Oxobutyrate | Kinetic constants were "essentially normal" uniprot.org |
Substrate affinity and catalytic efficiency are crucial metrics for comparing how well an enzyme utilizes different substrates.
Substrate Affinity is reflected by the Km value; a low Km implies high affinity, meaning the enzyme can function effectively even at low substrate concentrations. nih.gov
Catalytic Efficiency is best described by the specificity constant, calculated as the ratio kcat/Km . This second-order rate constant accounts for both how well the enzyme binds the substrate (Km) and how quickly it converts it to product (kcat). A higher kcat/Km value signifies greater efficiency. researchgate.net
For enzymes like pyruvate oxidase, the lower activity with 2-oxobutyrate compared to pyruvate suggests a lower substrate affinity and/or catalytic efficiency for 2-oxobutyrate. nih.gov Conversely, other enzymes show a preference for 2-oxobutyrate. Acetohydroxyacid synthase (AHAS) , which catalyzes the first step in branched-chain amino acid synthesis, uses both pyruvate and 2-oxobutyrate. In E. coli AHAS isozyme III, the reaction involves an initial, rate-determining step with a first pyruvate molecule. In the second phase, a second keto acid acts as an acceptor. Here, 2-oxobutyrate is strongly preferred over another pyruvate molecule, with a relative specificity ratio of approximately 40:1, indicating a much higher affinity of the enzyme-intermediate complex for 2-oxobutyrate.
Enzyme activity is tightly controlled within the cell, often through allosteric regulation. This occurs when a regulatory molecule (an effector) binds to a site on the enzyme other than the active site (the allosteric site), causing a conformational change that either inhibits or activates the enzyme.
Feedback inhibition is a common form of allosteric regulation where the end product of a metabolic pathway inhibits an enzyme that acts early in that same pathway. This mechanism efficiently prevents the overproduction of metabolites. The metabolic pathway for isoleucine synthesis provides a classic example relevant to 2-oxobutyrate. In this pathway, threonine is converted to 2-oxobutyrate, which is then further processed to produce isoleucine. The final product, isoleucine, acts as an allosteric inhibitor of the first enzyme in the sequence, threonine deaminase . This inhibition reduces the production of 2-oxobutyrate and the subsequent flow of metabolites through the pathway, thereby regulating isoleucine levels.
Furthermore, because of its structural similarity to pyruvate, high concentrations of 2-oxobutyrate can competitively inhibit enzymes that primarily use pyruvate. For instance, the accumulation of 2-oxobutyrate has been shown to reduce the activity of the pyruvate dehydrogenase complex (PDHc) in E. coli. semanticscholar.org
Modern enzyme engineering leverages powerful tools like computational simulation and site-directed mutagenesis to study and modify enzyme function.
Computational Simulation , including molecular docking, allows researchers to model the three-dimensional structure of an enzyme and predict how substrates like 2-oxobutyrate bind to the active site. These simulations can identify key amino acid residues involved in substrate binding and catalysis.
Site-Directed Mutagenesis is a laboratory technique used to create specific, targeted changes to the DNA sequence of a gene. This results in the production of a modified protein where one or more amino acids are replaced, allowing researchers to test the function of specific residues predicted by computational models.
These techniques have been successfully applied to modify the substrate specificity of E. coli pyruvate oxidase (PoxB). Based on the crystal structure, computational docking simulations were used to identify residues F112 and V380 at the entrance of the substrate-binding pocket as key determinants of substrate selectivity. Subsequent site-directed mutagenesis of these residues produced enzyme variants with altered kinetics. One variant, PoxB F112W, showed a significantly enhanced selectivity for pyruvate, with a pyruvate/2-OBA activity ratio of 20.01 (up from 6.23 in the wild-type) and almost no detectable activity with 2-oxobutyrate. semanticscholar.orgnih.gov In a separate study, mutating residue Val-380 to smaller amino acids like alanine resulted in enzymes with markedly decreased activity towards pyruvate but retained normal activity with 2-oxobutyrate, effectively creating an 'alpha-ketobutyrate oxidase'. uniprot.org These studies exemplify how computational and genetic tools can be used to dissect and engineer the kinetic properties of enzymes involved in 2-oxobutyrate metabolism.
Regulation of 2 Oxobutyrate Metabolism
Transcriptional Regulation of Enzymes in 2-Oxobutyrate Pathways
The synthesis of enzymes involved in 2-oxobutyrate metabolism is primarily controlled at the level of gene transcription. This long-term control mechanism adjusts the cell's enzymatic capacity in response to sustained environmental or nutritional signals. A primary example is the regulation of the operons that encode enzymes for branched-chain amino acid (BCAA) biosynthesis, where 2-oxobutyrate is a key intermediate in the production of L-isoleucine.
In many bacteria, such as Corynebacterium glutamicum, the ilvBNC operon, which encodes enzymes for BCAA biosynthesis, is regulated by a transcriptional attenuation mechanism. mdpi.com This process involves a leader region on the mRNA, upstream of the structural genes, which contains a short open reading frame rich in codons for isoleucine, valine, and leucine (B10760876). mdpi.com When these amino acids are scarce, the ribosome stalls during the translation of this leader peptide. This stalling induces a conformational change in the mRNA, forming an antiterminator structure that allows RNA polymerase to proceed with the transcription of the downstream structural genes. mdpi.com Conversely, when BCAAs are abundant, the ribosome moves quickly through the leader region, which promotes the formation of a terminator hairpin, leading to premature termination of transcription. mdpi.com This elegant system ensures that the enzymes needed for BCAA synthesis are only produced when required.
General transcriptional control mechanisms also play a role, responding to broader cellular signals. dntb.gov.ua Transcription factors can integrate various metabolic signals to coordinate the expression of genes across different pathways, ensuring a balanced metabolic network. dntb.gov.ua
Allosteric Control Mechanisms
Allosteric control provides a rapid, second-by-second regulation of enzyme activity in response to fluctuating metabolite concentrations. This mechanism involves regulatory molecules, or effectors, binding to a site on the enzyme distinct from the active site (the allosteric site). This binding event induces a conformational change in the enzyme, altering its catalytic activity. psu.edu
The classic example in the context of 2-oxobutyrate metabolism is the allosteric regulation of biosynthetic L-threonine deaminase (also known as threonine dehydratase or IlvA), the enzyme that catalyzes the conversion of L-threonine to 2-oxobutyrate—the first committed step in L-isoleucine biosynthesis. psu.eduresearchgate.netpurdue.edunih.govbiorxiv.org This enzyme is allosterically inhibited by L-isoleucine, the end-product of the pathway, and allosterically activated by L-valine, the end-product of a parallel pathway. nih.govnih.gov
Allosteric Inhibition by L-Isoleucine: When L-isoleucine levels are high, it binds to a specific regulatory site on threonine deaminase. nih.govnih.gov This binding causes a conformational change that decreases the enzyme's affinity for its substrate, L-threonine, thereby reducing the production of 2-oxobutyrate and slowing down the entire isoleucine synthesis pathway. biorxiv.orgnih.gov
Allosteric Activation by L-Valine: L-valine, which is synthesized from pyruvate (B1213749), competes with L-isoleucine at the regulatory site but can also bind to a distinct activator site. psu.edupurdue.edunih.gov When L-valine levels are high relative to L-isoleucine, its binding can displace the inhibitor or otherwise shift the enzyme into a high-affinity, more active state. nih.gov This cross-pathway regulation helps to balance the production of the different branched-chain amino acids. nih.gov
Studies combining structural analysis and site-directed mutagenesis have begun to map the specific amino acid residues within the regulatory domains of threonine deaminase that are crucial for binding these effectors and transmitting the allosteric signal. nih.gov
Feedback Inhibition by Downstream Metabolites (e.g., L-Isoleucine, Branched-Chain Amino Acids)
Feedback inhibition is a specific type of allosteric control where the final product of a metabolic pathway inhibits an enzyme that acts early in that same pathway. bioninja.com.aunih.gov This is a highly effective and common strategy for maintaining metabolic homeostasis, preventing the unnecessary synthesis and accumulation of a product when it is already present in sufficient quantities. bioninja.com.aunih.gov
The regulation of the L-isoleucine biosynthetic pathway is a textbook case of feedback inhibition. researchgate.netbioninja.com.au The five-step pathway begins with the conversion of L-threonine to 2-oxobutyrate by threonine deaminase. biorxiv.orgbioninja.com.au The final product, L-isoleucine, acts as a non-competitive inhibitor of threonine deaminase. bioninja.com.au It binds to the enzyme's allosteric site, causing the enzyme to be temporarily inactivated. bioninja.com.au This halts the reaction sequence, ensuring that the cell does not waste energy and resources, such as L-threonine, to produce more isoleucine than needed. bioninja.com.au When the cellular concentration of L-isoleucine drops because it is being consumed for protein synthesis, it dissociates from the allosteric site, and the enzyme regains its activity, allowing the pathway to resume. bioninja.com.au
This direct feedback loop by the ultimate end-product on the first committed enzyme of the pathway is a critical regulatory node for controlling the flux into the isoleucine branch of BCAA metabolism.
| Enzyme | Pathway | Effector Molecule | Type of Regulation | Consequence |
| L-Threonine Deaminase (IlvA) | L-Isoleucine Biosynthesis | L-Isoleucine | Allosteric Feedback Inhibition | Decreases enzyme affinity for L-threonine, reducing 2-oxobutyrate production. nih.govbioninja.com.au |
| L-Threonine Deaminase (IlvA) | L-Isoleucine Biosynthesis | L-Valine | Allosteric Activation | Increases enzyme affinity for L-threonine, promoting 2-oxobutyrate production. nih.govnih.gov |
| Acetohydroxyacid Synthase (AHAS) | L-Isoleucine & L-Valine Biosynthesis | L-Isoleucine, L-Valine, L-Leucine | Feedback Inhibition | Inhibits the second step of the pathway, condensing 2-oxobutyrate with pyruvate. nih.gov |
Metabolic Cross-talk and Interdependencies of 2-Oxobutyrate Pathways
2-Oxobutyrate does not exist in a metabolic vacuum; it is a key node that connects several major metabolic routes. Its concentration and flux are dependent on, and in turn influence, the activity of interconnected pathways.
Amino Acid Metabolism: 2-oxobutyrate is a central intermediate in the metabolism of multiple amino acids. It is a degradation product of L-threonine and L-methionine and is the direct precursor for the biosynthesis of L-isoleucine. medchemexpress.comhmdb.cawikipedia.orgumaryland.edu
Intersection with Pyruvate Metabolism: Due to its structural similarity to pyruvate, 2-oxobutyrate can interact with many of the same enzymes. nih.gov Enzymes such as the pyruvate dehydrogenase complex (PDHc), pyruvate oxidase, and acetohydroxyacid synthase (AHAS) can recognize and process both 2-oxobutyrate and pyruvate, albeit with different efficiencies. nih.govsemanticscholar.org This creates a point of significant metabolic cross-talk and potential competition. High levels of 2-oxobutyrate can interfere with pyruvate metabolism, potentially disturbing the flow of carbon into the TCA cycle. nih.govresearchgate.net
Entry into the TCA Cycle: 2-oxobutyrate can be catabolized to provide energy. It is converted to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA. medchemexpress.comwikipedia.org Methylmalonyl-CoA is subsequently isomerized to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. medchemexpress.comhmdb.cawikipedia.org This links the catabolism of amino acids like threonine and methionine directly to central energy metabolism.
| Interacting Pathway | Nature of Interaction | Key Metabolites/Enzymes |
| Amino Acid Metabolism | Precursor for isoleucine; degradation product of threonine and methionine. umaryland.edu | Threonine Deaminase, Cystathionine (B15957) Gamma-Lyase |
| Pyruvate Metabolism | Structural analog; competes for active sites of shared enzymes. nih.gov | Pyruvate, Pyruvate Dehydrogenase Complex (PDHc), AHAS |
| TCA Cycle | Catabolized to propionyl-CoA, which enters the cycle as succinyl-CoA. medchemexpress.comwikipedia.org | Propionyl-CoA, Methylmalonyl-CoA, Succinyl-CoA |
| Branched-Chain Amino Acid (BCAA) Synthesis | Intermediate in isoleucine pathway; regulated by valine and leucine. nih.gov | L-Isoleucine, L-Valine, L-Leucine |
Impact of Cellular Redox State and Cofactor Availability (NADPH, ATP) on 2-Oxobutyrate Flux
Biosynthetic pathways are energetically expensive and require both energy, in the form of ATP, and reducing power, typically as NADPH. nih.gov The biosynthesis of L-threonine, the precursor to 2-oxobutyrate, is dependent on the supply of ATP and NADPH, which are primarily generated by central carbon metabolism, including the TCA cycle. nih.govresearchgate.net Therefore, a high cellular energy charge (high ATP) and sufficient reducing equivalents (high NADPH) will favor the flux towards amino acid synthesis. Conversely, when energy is low, these anabolic pathways are downregulated to conserve resources. Studies have shown that restoring the supply of intracellular NADPH can rescue L-threonine biosynthesis that has been inhibited by 2-oxobutyrate toxicity. nih.govsemanticscholar.org
The cellular redox state, often represented by the NADH/NAD+ ratio, also plays a crucial regulatory role. The function of 2-oxo acid dehydrogenase complexes, which catabolize 2-oxobutyrate and other alpha-keto acids, is directly controlled by the NADH/NAD+ ratio. nih.gov High levels of NADH inhibit these complexes, slowing catabolism. Furthermore, some enzymes act directly on 2-oxobutyrate using redox cofactors other than NAD(P)+. For example, 2-oxobutyrate synthase catalyzes the conversion of 2-oxobutyrate to propionyl-CoA using ferredoxin, an iron-sulfur protein, as an electron acceptor. wikipedia.org The activity of this enzyme is therefore directly tied to the redox state of the cell's ferredoxin pool. This demonstrates that the direction and rate of 2-oxobutyrate metabolism are tightly coupled to the cell's immediate energetic and redox balance.
Cellular and Organismal Contexts of 2 Oxobutyrate Metabolism
Intracellular Localization of 2-Oxobutyrate Metabolic Processes
The metabolism of 2-oxobutyrate is distinctly compartmentalized within the cell, primarily occurring in the cytosol and mitochondria. This separation allows for precise regulation and integration with other central metabolic pathways.
Mitochondrial and Cytosolic Pathways
The journey of 2-oxobutyrate metabolism begins in the cytosol with the breakdown of certain amino acids. nih.govreactome.org The catabolism of threonine and methionine, as well as serine in a pathway involving homocysteine, leads to the formation of 2-oxobutyrate. nih.gov Specifically, the enzyme threonine dehydratase acts on threonine to produce 2-oxobutyrate and ammonia.
Once formed in the cytosol, 2-oxobutyrate is transported into the mitochondrial matrix for subsequent catabolism. nih.govnih.gov While a specific transporter for 2-oxobutyrate has not been definitively identified, it is known to be transported across the inner mitochondrial membrane, possibly competing with pyruvate (B1213749) for the mitochondrial pyruvate carrier. nih.govembopress.org
Inside the mitochondria, 2-oxobutyrate undergoes oxidative decarboxylation to form propionyl-CoA. This critical step is catalyzed by two key multi-enzyme complexes: the branched-chain α-keto acid dehydrogenase complex (BCKDC) and the pyruvate dehydrogenase complex (PDH). nih.govnih.govscispace.comwikipedia.org Both complexes are located in the mitochondrial inner membrane. wikipedia.orgalchetron.com
Research indicates that while both enzymes can process 2-oxobutyrate, the BCKDC is likely the more significant contributor to its metabolism, particularly in the liver. nih.govscispace.com This is based on kinetic analyses which show that the BCKDC generally has a lower apparent Michaelis constant (Km) for 2-oxobutyrate compared to the PDH complex, indicating a higher affinity. nih.govscispace.com The subsequent mitochondrial reactions convert propionyl-CoA into succinyl-CoA, which can then enter the citric acid cycle. nih.gov
| Enzyme Complex | Apparent Km for 2-Oxobutyrate (µM) | Relative Vmax (%) | Primary Substrate |
|---|---|---|---|
| Branched-chain 2-oxo acid dehydrogenase (BCKDC) | 26 | 38 | Branched-chain 2-oxo acids |
| Pyruvate dehydrogenase (PDH) | 114 | 45 | Pyruvate |
Compartmentalized NAD+ Biosynthesis and Metabolic Regulation
The regulation of metabolic pathways, including that of 2-oxobutyrate, is intricately linked to the availability of essential cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). NAD+ biosynthesis is itself compartmentalized, with distinct pools maintained in the nucleus, cytosol, and mitochondria. researchgate.nettandfonline.comtdl.orgelsevierpure.comnih.gov This spatial separation allows for independent regulation of NAD+-dependent processes in different cellular locations. researchgate.netelsevierpure.com
In mammalian cells, NAD+ is synthesized from nicotinamide mononucleotide (NMN) and ATP by a family of enzymes known as nicotinamide mononucleotide adenylyl transferases (NMNATs). tdl.org These enzymes exhibit specific subcellular localizations:
NMNAT-1 is found in the nucleus. tandfonline.comtdl.org
NMNAT-2 is located in the cytosol and Golgi apparatus. tandfonline.comtdl.org
NMNAT-3 resides within the mitochondria. tandfonline.com
Role in Microbial Metabolism and Biotechnology
2-Oxobutyrate is a key metabolic intermediate in many microorganisms and plays a significant role in various biosynthetic pathways, making it a target for metabolic engineering in biotechnology.
2-Oxobutyrate in Escherichia coli Metabolism and Biosynthesis
In Escherichia coli, 2-oxobutyrate is an essential precursor for the biosynthesis of the branched-chain amino acid L-isoleucine. nih.govelifesciences.org The canonical pathway begins with the deamination of L-threonine to 2-oxobutyrate, a reaction catalyzed by the enzyme threonine deaminase. elifesciences.org
However, the structural similarity of 2-oxobutyrate to pyruvate can lead to metabolic disturbances when it accumulates to high concentrations. nih.gov It acts as a competitive inhibitor for enzymes that use pyruvate as a substrate, most notably the pyruvate dehydrogenase complex (PDH). nih.gov This inhibition can disrupt the central carbon metabolism by reducing the flux of acetyl-CoA into the TCA cycle. nih.gov
To counteract this toxicity and improve the production of 2-oxobutyrate-derived compounds, metabolic engineering strategies have been developed. One successful approach involves remodeling the acetate (B1210297) bypass pathway in E. coli. nih.govnih.gov By replacing the PDH complex with the acetate bypass, the intracellular acetyl-CoA pool can be recharged, alleviating the toxic effects of 2-oxobutyrate accumulation. nih.govnih.gov Furthermore, research has shown that E. coli can utilize alternative, or "underground," metabolic pathways to produce 2-oxobutyrate when the primary threonine deaminase pathway is inactivated, demonstrating metabolic flexibility. nih.govelifesciences.orgresearchgate.netsigmaaldrich.com
| Enzyme | Gene(s) | Reaction | Metabolic Role |
|---|---|---|---|
| Threonine deaminase | ilvA, tdcB | L-threonine → 2-Oxobutyrate + NH3 | Canonical pathway for isoleucine biosynthesis |
| Pyruvate dehydrogenase complex (PDHc) | aceEF, lpdA | Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH | Competitively inhibited by 2-oxobutyrate |
| Pyruvate oxidase (PoxB) | poxB | Pyruvate + O2 + H2O → Acetate + CO2 + H2O2 | Part of the acetate bypass to relieve 2-oxobutyrate toxicity |
| Cystathionine (B15957) γ-synthase | metB | O-succinyl-L-homoserine cleavage | "Underground" pathway for 2-oxobutyrate synthesis |
Corynebacterium glutamicum and 2-Oxobutyrate in Amino Acid Production
Corynebacterium glutamicum is a gram-positive bacterium widely used for the industrial-scale production of amino acids. 2-Oxobutyrate serves as a crucial intermediate in the biosynthesis of branched-chain amino acids in this organism, particularly L-isoleucine. nih.gov The synthesis of L-isoleucine in C. glutamicum involves the condensation of 2-oxobutyrate and pyruvate. nih.gov
Metabolic engineering has been extensively applied to C. glutamicum to enhance the production of L-isoleucine by optimizing the flux through the 2-oxobutyrate pathway. Strategies include:
Increasing 2-Oxobutyrate Supply: Overexpression of the ilvA gene, which encodes threonine dehydratase, can increase the intracellular concentration of 2-oxobutyrate, thereby driving the pathway towards L-isoleucine. nih.govresearchgate.net
Enhancing Downstream Enzymes: Overexpression of the ilvBN genes, encoding acetohydroxyacid synthase (AHAS), the key enzyme for the synthesis of branched-chain amino acids, can pull the metabolic flux from 2-oxobutyrate and pyruvate towards L-isoleucine. nih.govnih.govresearchgate.net
Blocking Competing Pathways: Deleting genes involved in pathways that divert precursors away from L-isoleucine synthesis, such as the alaT gene which can reduce the pyruvate pool, has been shown to improve L-isoleucine yields. nih.govresearchgate.net
These genetic modifications, often in combination, have led to significant increases in the production titers of L-isoleucine in engineered C. glutamicum strains.
Methanocaldococcus jannaschii and Pyruvate Pathway to 2-Oxobutyrate
The archaeon Methanocaldococcus jannaschii utilizes an alternative route for 2-oxobutyrate synthesis that is distinct from the threonine-dependent pathway found in many bacteria and eukaryotes. This pathway starts with pyruvate, representing a shorter, more direct route to 2-oxobutyrate. asm.orgasm.orgasm.org
The key steps in this pathway are:
Condensation: The enzyme (R)-citramalate synthase, encoded by the cimA gene, catalyzes the condensation of pyruvate and acetyl-CoA to form (R)-citramalate. asm.orgasm.orgnih.gov
Isomerization and Dehydrogenation: The subsequent steps are catalyzed by enzymes that are also involved in leucine (B10760876) biosynthesis. asm.orgnih.gov These enzymes convert (R)-citramalate into 2-oxobutyrate. asm.org
This pyruvate-to-2-oxobutyrate pathway has been successfully transferred to E. coli for the biotechnological production of compounds derived from 2-oxobutyrate, such as 1-propanol (B7761284) and 1-butanol. asm.orgasm.org The citramalate (B1227619) synthase from M. jannaschii has been a key target for directed evolution to improve its activity and reduce feedback inhibition by isoleucine, further enhancing its utility in metabolic engineering applications. asm.orgasm.org
Haloferax mediterranei and Propionyl-CoA Supply Pathways
The extremely halophilic archaeon Haloferax mediterranei is notable for its ability to produce the bioplastic poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a desirable biodegradable polyester (B1180765). benthamscience.com The synthesis of the 3-hydroxyvalerate (B1259860) (3HV) component of PHBV is dependent on the intracellular availability of propionyl-coenzyme A (propionyl-CoA). nih.govnih.gov Intriguingly, H. mediterranei can synthesize PHBV with a significant 3HV content from carbon sources not directly related to propionyl-CoA, indicating the presence of robust endogenous pathways for its production. nih.govnih.govresearchgate.net
Bioinformatic analysis and subsequent experimental validation have revealed that H. mediterranei employs multiple pathways to generate propionyl-CoA, with 2-oxobutyrate serving as a key intermediate in two of these routes. nih.govnih.gov These pathways are crucial for providing the necessary precursors for PHBV biosynthesis. benthamscience.comnih.gov
The primary propionyl-CoA-supplying pathways in H. mediterranei include:
The Citramalate/2-Oxobutyrate Pathway: This pathway commences with the condensation of pyruvate and acetyl-CoA to form citramalate, which is subsequently converted to 2-oxobutyrate. nih.gov
The Aspartate/2-Oxobutyrate Pathway: In this route, oxaloacetate-derived amino acids, threonine and methionine, are directly converted into 2-oxobutyrate. nih.gov
The Methylmalonyl-CoA Pathway: This pathway also contributes to the propionyl-CoA pool. nih.govnih.gov
A Novel 3-Hydroxypropionate Pathway: This recently identified pathway couples CO2 assimilation with PHBV biosynthesis. nih.govnih.gov
These pathways collectively ensure a steady supply of propionyl-CoA for the synthesis of PHBV. nih.gov The two pathways that proceed via 2-oxobutyrate ultimately converge, sharing the same enzymatic steps to convert 2-oxobutyrate into propionyl-CoA. nih.gov The significance of these 2-oxobutyrate-related pathways is underscored by experiments where the addition of threonine, methionine, or isoleucine to the growth medium significantly enhances the 3HV molar fraction in the produced PHBV. nih.govresearchgate.net
Metabolic flux analysis has provided quantitative insights into the relative contributions of these pathways. The citramalate/2-oxobutyrate pathway was found to be the dominant generator of propionyl-CoA from glucose, accounting for 53.0% of the flux, while the 3-hydroxypropionate pathway contributed 30.6%. nih.govnih.govresearchgate.net
**Table 1: Propionyl-CoA Supply Pathways in *Haloferax mediterranei***
| Pathway | Key Precursors | Key Intermediate | Contribution to Propionyl-CoA Flux from Glucose |
|---|---|---|---|
| Citramalate/2-Oxobutyrate | Pyruvate, Acetyl-CoA | 2-Oxobutyrate | 53.0% nih.govnih.govresearchgate.net |
| Aspartate/2-Oxobutyrate | Threonine, Methionine | 2-Oxobutyrate | Not quantified separately |
| Methylmalonyl-CoA | Succinate (B1194679) | Methylmalonyl-CoA | Not quantified separately |
| 3-Hydroxypropionate | CO2 | 3-Hydroxypropionate | 30.6% nih.govnih.govresearchgate.net |
Clostridioides difficile Threonine Metabolism
Clostridioides difficile, a Gram-positive, anaerobic bacterium, is a significant cause of antibiotic-associated diarrhea. nih.gov Its ability to thrive in the gut is linked to its versatile metabolism, particularly its use of amino acids as energy sources through Stickland fermentation. nih.govfrontiersin.orgfrontiersin.org Threonine is a crucial amino acid for C. difficile, and its metabolism plays a central role in the bacterium's energy production and redox balance. nih.gov
The catabolism of threonine in C. difficile is initiated by the enzyme threonine dehydratase, which converts threonine to 2-oxobutyrate and releases ammonia. nih.gov This initial step is a redox-independent deamination, which allows the organism to conserve electron carriers for subsequent oxidative fermentation reactions. nih.gov
Following its formation, 2-oxobutyrate can enter different metabolic fates depending on the cellular needs:
Oxidative Metabolism: 2-oxobutyrate can be oxidatively fermented to propionate (B1217596) and CO2, a process that generates ATP. nih.gov
Reductive Metabolism: Under conditions requiring the regeneration of NAD+, propionate can be further reduced to n-propanol. nih.gov
Transamination: 2-oxobutyrate can be transaminated to form 2-aminobutyrate, which serves as a nitrogen sink and an energy store. nih.gov
This metabolic flexibility allows C. difficile to adapt to the changing nutrient environment of the gut. nih.gov The degradation of threonine via 2-oxobutyrate to propionyl-CoA is a recognized pathway in this organism. nih.govfrontiersin.orgresearchgate.net
**Table 2: Key Steps in Threonine Metabolism in *Clostridioides difficile***
| Step | Reactant | Enzyme | Product(s) | Metabolic Significance |
|---|---|---|---|---|
| 1 | Threonine | Threonine dehydratase | 2-Oxobutyrate, Ammonia | Initial deamination nih.gov |
| 2 (Oxidative) | 2-Oxobutyrate | Various | Propionate, CO2 | ATP generation nih.gov |
| 3 (Reductive) | Propionate | Various | n-Propanol | NAD+ regeneration nih.gov |
| 4 (Transamination) | 2-Oxobutyrate | Transaminase | 2-Aminobutyrate | Nitrogen sink, energy storage nih.gov |
Mammalian Cell Metabolism of 2-Oxobutyrate
2-Oxobutyrate in Threonine Catabolism in Mammals
In mammals, the essential amino acid threonine is catabolized through two primary pathways, with the relative importance of each varying by species and physiological state. reactome.org
One pathway involves the enzyme L-threonine 3-dehydrogenase, which is located in the mitochondria and converts threonine to 2-amino-3-oxobutyrate. reactome.orgnih.gov This intermediate is then cleaved by 2-amino-3-oxobutyrate-CoA ligase to yield glycine (B1666218) and acetyl-CoA. nih.govnih.gov
The second major pathway for threonine degradation is initiated by the cytosolic enzyme serine-threonine dehydratase (also known as threonine deaminase), which directly converts threonine to 2-oxobutanoate (B1229078) (α-ketobutyrate) and ammonia. reactome.orgcreative-proteomics.comwikipedia.org This pathway is considered the primary route for threonine catabolism in healthy adult humans. reactome.org This is due to the human gene for L-threonine 3-dehydrogenase being an expressed pseudogene, resulting in a catalytically inactive protein. reactome.orgwikipedia.org
Once formed, 2-oxobutanoate is further metabolized in the mitochondrial matrix. nih.gov It undergoes oxidative decarboxylation to propionyl-CoA, a reaction catalyzed by the branched-chain alpha-keto acid dehydrogenase complex. nih.gov Propionyl-CoA is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. nih.gov
Metabolism in Specific Tissues (e.g., Liver, Kidney)
The liver is a primary site for threonine metabolism in mammals. rupahealth.com Studies in rats have indicated that the activity of both the L-threonine 3-dehydrogenase and the serine-threonine dehydratase pathways in the liver can vary depending on the physiological state. reactome.org During fasting or starvation, the glycine-independent pathway, which produces 2-oxobutanoate via serine-threonine dehydratase, is the predominant route for threonine catabolism in the liver. rupahealth.com
Threonine metabolism is also significant in the kidney, where threonine aldolase activity has been investigated. nih.gov Threonine plays a role in hepatic lipid metabolism, and a deficiency in threonine can lead to the accumulation of triglycerides in the liver. creative-proteomics.comnih.govnih.gov
Metabolomic Profiling in Cell Lines (e.g., Breast Cancer Cell Lines)
Metabolomic studies of cancer cells have revealed alterations in amino acid metabolism that support their proliferation and survival. mdpi.combiorxiv.org In the context of breast cancer, metabolic profiling of different cell lines has identified unique metabolic signatures. nih.govnih.gov
One such study detected 2-oxobutyrate in T-47D breast cancer cells. nih.govresearchgate.net The presence of 2-oxobutyrate in these cells is suggested to be a product of the catabolism of sulfur-containing amino acids by the enzyme methionine gamma-lyase. nih.gov This finding highlights the interconnectedness of different metabolic pathways in cancer cells and suggests that 2-oxobutyrate may be a relevant metabolite in certain breast cancer subtypes. nih.govnih.gov
Table 3: Unique Metabolites Identified in Specific Breast Cancer Cell Lines
| Cell Line | Unique Metabolites Detected |
|---|---|
| SK-Br-3 | Xanthine, 2-Oxoglutarate nih.govnih.gov |
| T-47D | 2-Oxobutyrate nih.govnih.gov |
| MCF-7 | Cystathionine, Glucose-1-phosphate nih.govnih.gov |
| MDA-MB-436 | NAD+ nih.govnih.gov |
| MDA-MB-231 | Isocitrate nih.govnih.gov |
| Hbcx9 | NADP+ nih.govnih.gov |
Plant Metabolism of 2-Oxobutyrate
In plants, 2-oxobutyrate is a key intermediate in the biosynthesis of the essential amino acid isoleucine. nih.govelifesciences.orgnih.gov The primary pathway for isoleucine synthesis begins with threonine. researchgate.net The enzyme threonine deaminase catalyzes the conversion of threonine to 2-oxobutyrate. wikipedia.org This is the first committed step in the isoleucine biosynthetic pathway.
In addition to the threonine-dependent pathway, some plants may have alternative routes for the production of 2-oxobutyrate. For instance, methionine γ-lyase can also generate 2-oxobutyrate. nih.govelifesciences.org There is also evidence for a citramalate-dependent pathway for isoleucine synthesis in some microorganisms, which also proceeds through 2-oxobutyrate, although its prevalence in plants is less clear. nih.govelifesciences.orgresearchgate.netresearchgate.net
Once synthesized, 2-oxobutyrate is condensed with pyruvate in a reaction catalyzed by acetohydroxyacid synthase to form α-aceto-α-hydroxybutyrate, which is then further converted through a series of steps to yield isoleucine. nih.gov
Table 4: Role of 2-Oxobutyrate in Plant Isoleucine Biosynthesis
| Precursor | Enzyme | Intermediate | Subsequent Steps | Final Product |
|---|---|---|---|---|
| Threonine | Threonine deaminase | 2-Oxobutyrate | Condensation with pyruvate and further reactions | Isoleucine |
| Methionine | Methionine γ-lyase | 2-Oxobutyrate | Condensation with pyruvate and further reactions | Isoleucine |
Threonine Catabolism in Plants
In plants, as in other organisms, 2-oxobutyrate is a primary product of threonine degradation. nih.govwikipedia.org The principal pathway for this conversion is initiated by the enzyme L-threonine dehydratase (also known as threonine deaminase). This enzyme catalyzes the deamination of threonine, which directly yields 2-oxobutanoate and ammonia. creative-proteomics.comresearchgate.net
The reaction proceeds as follows: L-Threonine → 2-Oxobutanoate + NH₃
This catabolic process is a crucial part of amino acid homeostasis, allowing the plant to remobilize nitrogen and carbon from threonine. The resulting 2-oxobutanoate can then be channeled into other metabolic pathways. nih.gov Specifically, it is transported into the mitochondrial matrix where the branched-chain alpha-keto acid dehydrogenase complex converts it into propionyl-CoA. wikipedia.org Subsequent reactions convert propionyl-CoA to succinyl-CoA, which can then enter the citric acid cycle (TCA cycle) for energy production. nih.govwikipedia.org
| Enzyme | Substrate | Product(s) | Metabolic Pathway |
| L-Threonine Dehydratase | L-Threonine | 2-Oxobutanoate + Ammonia | Threonine Catabolism creative-proteomics.comresearchgate.net |
| Branched-chain alpha-keto acid dehydrogenase complex | 2-Oxobutanoate | Propionyl-CoA | 2-Oxobutanoate Degradation nih.govwikipedia.org |
| Propionyl-CoA carboxylase | Propionyl-CoA | S-methylmalonyl-CoA | 2-Oxobutanoate Degradation nih.gov |
| Methylmalonyl-CoA epimerase | S-methylmalonyl-CoA | R-methylmalonyl-CoA | 2-Oxobutanoate Degradation nih.gov |
| Methylmalonyl-CoA mutase | R-methylmalonyl-CoA | Succinyl-CoA | 2-Oxobutanoate Degradation nih.gov |
Amino Acid Metabolism during Abiotic Stress
Plants significantly alter their metabolism in response to abiotic stresses such as drought, high salinity, and extreme temperatures. ufv.brnih.govnih.gov A common response is the modification of amino acid metabolism, which involves changes in the synthesis, degradation, and accumulation of free amino acids. nih.govcabidigitallibrary.orgnih.gov
During stress conditions that induce carbohydrate starvation (e.g., dehydration, salinity, darkness), protein turnover often increases, leading to an accumulation of free amino acids. nih.govnih.gov While some amino acids like proline accumulate to function as compatible osmolytes, others, particularly low-abundance amino acids, are catabolized to provide an alternative source of energy. ufv.brnih.govcabidigitallibrary.org Threonine is one of the amino acids whose degradation can be enhanced under such conditions, leading to the production of 2-oxobutyrate.
The accumulation of 2-oxobutyrate and its transamination product, 2-aminobutyric acid, has been observed in plants under certain stress conditions. lsuagcenter.com However, the role of these compounds in the stress response is not fully resolved. While some studies in other organisms have suggested potential toxicity, their contribution to phytotoxicity in higher plants remains a subject of debate. lsuagcenter.com
| Stress Factor | General Effect on Amino Acid Metabolism | Potential Impact on 2-Oxobutyrate |
| Drought / Dehydration | Increased protein turnover; accumulation of some amino acids (e.g., proline) and catabolism of others. nih.govnih.gov | Potential increase due to enhanced catabolism of amino acids like threonine. |
| High Salinity | Altered amino acid profiles; degradation of proteins contributes to free amino acid pools. ufv.brnih.gov | Potential increase as part of the metabolic shift to degrade certain amino acids for energy or signaling. |
| Darkness (Extended) | Induction of carbohydrate starvation, leading to protein degradation and amino acid catabolism. nih.gov | Potential increase as a product of threonine and methionine catabolism. |
Transporters of 2-Oxo Acids
The transport of metabolites, including 2-oxo acids like 2-oxobutyrate, across the membranes of different cellular compartments is essential for metabolic regulation. In plants, specific transporters facilitate the movement of these molecules between the cytosol, mitochondria, and plastids, where different stages of their metabolism occur. nih.gov
Research has identified transporters that handle 2-oxo acids, which are structurally similar to 2-oxobutyrate. A notable example is the bile acid transporter 5 (BAT5), also known as BASS5. nih.gov This transporter is located in the chloroplast envelope and is involved in the exchange of 2-oxo acids between the plastid and the cytoplasm. nih.gov Specifically, BAT5 has been shown to be involved in the transport of 4-methylthio-2-oxobutanoate (MTOB), a derivative of methionine that is structurally related to 2-oxobutyrate. nih.gov This transport is a key step in the biosynthesis of glucosinolates, a class of secondary metabolites. nih.gov
The existence of transporters like BAT5 suggests a coordinated system for managing the flux of 2-oxo acids within the plant cell. While direct transporters for 2-oxobutyrate itself are not as well-characterized, the study of related 2-oxo acid transporters provides a model for understanding how its intracellular movement is regulated. nih.gov
| Transporter | Location | Substrate(s) | Function |
| BAT5 / BASS5 | Chloroplast Envelope | 2-oxo acids (e.g., 4-methylthio-2-oxobutanoate) | Exchange of 2-oxo acids between plastid and cytoplasm for glucosinolate biosynthesis. nih.gov |
| DiT1 / DiT2 | Chloroplast Inner Envelope | Dicarboxylates (e.g., 2-oxoglutarate, glutamate (B1630785), malate) | Transport of intermediates for photorespiration and nitrogen assimilation. oup.com |
Analytical Methodologies for 2 Oxobutyrate Research
Chromatographic Separation Techniques
Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture. nih.govresearchgate.net The basic principle involves the differential partitioning of sample components between a stationary phase and a mobile phase that flows over it. njit.edu Molecules that interact more strongly with the stationary phase move more slowly, while those with a higher affinity for the mobile phase move more quickly, thus enabling separation. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). nih.gov Its high resolving power makes it suitable for analyzing complex biological matrices. nih.gov However, small, polar molecules like 2-oxobutyrate can be challenging to detect with standard UV detectors and may exhibit poor retention on common reversed-phase columns.
To overcome these limitations, derivatization is employed. This process involves chemically modifying the analyte to enhance its detectability and chromatographic behavior. grafiati.com Derivatization can be performed before the sample is injected into the HPLC system (pre-column) or after separation but before detection (post-column). grafiati.comnih.gov For a compound like 2-oxobutyrate, derivatization typically introduces a chromophore or fluorophore, a molecule segment that absorbs UV-Visible light or fluoresces, respectively, allowing for highly sensitive detection. nih.gov A study on a similar short-chain hydroxy acid, 2-hydroxybutyrate, utilized HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive quantification in plasma, highlighting the power of combining liquid chromatography with advanced detectors. nih.govresearchgate.net
Table 1: Example Derivatization Strategies for HPLC Analysis of Carboxylic Acids This table is illustrative of common strategies used for similar functional groups.
| Derivatization Reagent | Detection Method | Principle |
| 2-Hydroxyacetophenone | Fluorescence | Reacts with the keto-acid to form a fluorescent derivative, enabling highly sensitive detection. nih.gov |
| 1-Phenylethylamine (PEA) | Mass Spectrometry | Creates chiral derivatives that can be separated on specialized chiral columns to distinguish between stereoisomers. mdpi.com |
| Tris(hydroxymethyl)aminomethane (THAM) | Mass Spectrometry | Converts carboxylic acids to oxazoline (B21484) derivatives, which can improve ionization efficiency and detection sensitivity in MS. mdpi.com |
| Dansyl Chloride | Fluorescence / MS | Reacts with amino and carboxyl groups to produce highly fluorescent and easily ionizable derivatives. mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com In GC, a sample is vaporized and separated as it travels through a column, with different compounds eluting at different times (retention times) based on their volatility and interaction with the stationary phase. youtube.comyoutube.com The separated components then enter the mass spectrometer, where they are ionized, fragmented into a predictable pattern, and detected based on their mass-to-charge ratio. youtube.comyoutube.com
Sodium 2-oxobutyrate, being a salt, is non-volatile. Therefore, chemical derivatization is essential to convert it into a volatile and thermally stable compound suitable for GC analysis. nih.gov This is typically achieved by reacting the 2-oxobutyrate with silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to create trimethylsilyl (B98337) (TMS) esters. Once derivatized, the compound can be effectively analyzed. The combination of a unique retention time from the GC and a specific mass spectrum from the MS provides high confidence in both the identification and quantification of the metabolite. nih.gov
Table 2: Example GC-MS Fragmentation Data for Derivatized 2-Oxobutyric Acid Data corresponds to the trimethylsilyl (TMS) derivative of 2-oxobutanoic acid.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Interpretation |
| 117 | 100 | Fragment ion [M-COOTMS]+, characteristic loss of the silylated carboxyl group. massbank.eu |
| 147 | 66 | Fragment ion [COOTMS]+, representing the silylated carboxyl group. massbank.eu |
| 186 | 27 | Fragment ion [M-CH3]+, loss of a methyl group from a TMS moiety. massbank.eu |
| 260 | 16 | Molecular ion [M]+, representing the intact derivatized molecule. massbank.eu |
Spectroscopic Methods
Spectroscopy is a broad field of study that measures the interaction between matter and electromagnetic radiation to gain information about the structure and properties of a substance. fiveable.meyoutube.com Different spectroscopic techniques probe different molecular properties, such as bond vibrations or nuclear spin states. fiveable.me
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the structure of organic compounds and is one of the main platforms for metabolomics research. nih.govyoutube.com The method is based on the principle that certain atomic nuclei, like ¹H and ¹³C, possess a magnetic property called spin. youtube.com When placed in a strong external magnetic field, these nuclei can absorb radiofrequency energy and transition between different spin states. youtube.com The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly sensitive to its local chemical environment, providing a unique fingerprint of the molecule's structure. youtube.com
A key advantage of NMR in metabolomics is that it is non-destructive and highly reproducible, allowing for the absolute quantification of multiple metabolites simultaneously from a single measurement. nih.govnih.gov It requires minimal sample preparation and can analyze complex mixtures like biofluids directly. nih.gov For 2-oxobutyrate, ¹H NMR would detect the signals from its ethyl group protons, while ¹³C NMR would provide signals for each of its four carbon atoms, allowing for unambiguous identification and quantification in a sample. nih.gov
Table 3: NMR Spectral Data for 2-Oxobutanoic Acid in D₂O
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | 1.05 | Triplet |
| ¹H | 2.74 | Quartet |
| ¹³C | 9.1 | - |
| ¹³C | 33.5 | - |
| ¹³C | 170.1 | - |
| ¹³C | 200.7 | - |
| Source: Human Metabolome Database (HMDB), data obtained in D₂O at pH 7.4. nih.gov |
Metabolomics Approaches for System-Wide Analysis
Metabolomics aims to systematically identify and quantify the complete set of small-molecule metabolites (the metabolome) within a biological sample. nih.gov This provides a functional readout of the cellular state, representing the downstream result of gene expression and protein activity. nih.gov The two primary analytical platforms used in metabolomics are NMR and mass spectrometry, often coupled with a chromatographic separation step (LC-MS or GC-MS). nih.govmdpi.com
These system-wide approaches are crucial for understanding the role of 2-oxobutyrate in the broader context of cellular metabolism. nih.gov Rather than measuring a single molecule in isolation, metabolomics captures a snapshot of hundreds or thousands of metabolites at once. nih.gov This allows researchers to observe how the levels of 2-oxobutyrate correlate with changes in other related pathways, such as amino acid metabolism, the TCA cycle, or fatty acid synthesis. nih.gov Such integrated analyses are essential for generating new hypotheses about metabolic regulation and the function of specific compounds. researchgate.net
Table 4: Comparison of Major Metabolomics Platforms for 2-Oxobutyrate Analysis
| Feature | HPLC-MS | GC-MS | NMR Spectroscopy |
| Principle | Separation by liquid chromatography, detection by mass. nih.gov | Separation by gas chromatography, detection by mass. nih.gov | Detection of nuclear spin properties in a magnetic field. nih.gov |
| Sensitivity | Very high (pM to fM range). nih.gov | Very high (pM to fM range). nih.gov | Relatively low (µM range). nih.gov |
| Reproducibility | Good, but can be affected by matrix effects and column aging. nih.gov | High, especially with stable isotope standards. nih.gov | Excellent, highly quantitative and reproducible. nih.govnih.gov |
| Derivatization | Often used to improve separation and ionization. mdpi.com | Required for non-volatile compounds like 2-oxobutyrate. nih.gov | Not required. nih.gov |
| Identification | Based on retention time and mass/fragmentation pattern. nih.gov | Based on retention index and mass spectrum. nih.gov | Based on unique chemical shifts and coupling patterns. nih.gov |
| Throughput | High. nih.gov | High. nih.gov | Moderate to High. nih.gov |
Radiotracer and Metabolic Labeling Studies
While standard metabolomics measures the static concentrations of metabolites, radiotracer and stable isotope labeling studies allow researchers to measure metabolic flux—the rate of turnover in a metabolic pathway. nih.gov These experiments involve introducing a substrate containing a "heavy" or radioactive isotope (e.g., ¹³C or ¹⁴C) into a biological system. nih.gov
For instance, cells could be supplied with ¹³C-labeled threonine or methionine, which are metabolic precursors to 2-oxobutyrate. By using mass spectrometry or NMR to track the incorporation of the ¹³C label into 2-oxobutyrate and its downstream products, researchers can trace the flow of atoms through the metabolic network in real-time. nih.govnih.gov This approach provides direct evidence of pathway activity and can reveal how metabolic routes are altered under different conditions. nih.gov These dynamic measurements are powerful complements to static concentration data, offering deeper insight into the metabolic roles of 2-oxobutyrate. nih.gov
Table 5: Common Isotopes Used in Metabolic Labeling Studies
| Isotope | Natural Abundance (%) | Detection Method | Use in Tracing |
| ¹³C | 1.1% | Mass Spectrometry, NMR | Traces the carbon backbone of metabolites to map central carbon metabolism, amino acid synthesis, and fatty acid pathways. nih.govnih.gov |
| ¹⁵N | 0.37% | Mass Spectrometry, NMR | Traces the flow of nitrogen, primarily used for studying amino acid and nucleotide metabolism. nih.gov |
| ²H (Deuterium) | 0.015% | Mass Spectrometry, NMR | Used to trace hydrogen atoms, often in studies of redox metabolism and water exchange. youtube.com |
| ¹⁴C | Trace | Scintillation Counting, Autoradiography | A radioactive tracer used historically to elucidate fundamental metabolic pathways; measures total radioactivity in a molecule or fragment. nih.gov |
Enzymatic Assays for Activity and Kinetic Parameter Determination
Enzymatic assays are fundamental tools in the study of sodium 2-oxobutyrate, providing a means to quantify the activity of enzymes that metabolize this compound and to determine their kinetic parameters. These assays are crucial for understanding the metabolic fate of 2-oxobutyrate and its interactions within complex biological systems. The principles of enzyme kinetics, which underpin these assays, allow researchers to elucidate the catalytic mechanisms of enzymes, their roles in metabolism, and how their activity is controlled. wikipedia.org
A common approach in enzymatic assays is to measure the rate of the reaction under various conditions. wikipedia.org For enzymes that utilize 2-oxobutyrate, this often involves monitoring the change in concentration of a substrate or product over time. Spectrophotometric methods are frequently employed, where the reaction is coupled to a process that results in a change in absorbance at a specific wavelength, such as the production or consumption of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.gov
Research Findings on Enzyme-Substrate Interactions
Research has identified several key enzymes that interact with 2-oxobutyrate, which is a structural analog of pyruvate (B1213749). nih.gov This similarity allows 2-oxobutyrate to act as a substrate for various enzymes that typically process pyruvate, leading to competitive inhibition in certain metabolic pathways. nih.govnih.gov
Pyruvate Dehydrogenase Complex (PDC) and Branched-Chain 2-Oxo Acid Dehydrogenase Complex (BCOADC):
Studies have shown that both the pyruvate dehydrogenase complex (PDC) and the branched-chain 2-oxo acid dehydrogenase complex (BCOADC) can utilize 2-oxobutyrate as a substrate. nih.gov Highly purified BCOADC from rat liver was found to oxidize 2-oxobutyrate. Similarly, purified PDC also oxidizes 2-oxobutyrate. nih.gov The kinetic parameters for these interactions have been determined, highlighting the different affinities and maximum reaction velocities of these enzymes for 2-oxobutyrate compared to their primary substrates. nih.gov
The kinetic constants, Michaelis constant (Km) and maximum velocity (Vmax), are critical parameters determined from these assays. libretexts.org Km represents the substrate concentration at which the reaction rate is half of Vmax and is inversely related to the enzyme's affinity for the substrate. wikipedia.orglibretexts.org A lower Km value signifies a higher affinity. libretexts.org Vmax indicates the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org
Interactive Data Table: Kinetic Parameters of Dehydrogenase Complexes for 2-Oxobutyrate Below is a summary of kinetic data for the oxidation of 2-oxobutyrate and related substrates by BCOADC and PDC.
| Enzyme Complex | Substrate | Km (µM) | Vmax (% of primary substrate) |
| BCOADC | 2-Oxobutyrate | 18 | 53% (of 3-methyl-2-oxobutyrate) |
| BCOADC | 4-Methylthio-2-oxobutyrate | 67 | 27% (of 3-methyl-2-oxobutyrate) |
| PDC | 2-Oxobutyrate | 100 | 49% (of pyruvate) |
| PDC | 4-Methylthio-2-oxobutyrate | Not oxidized | N/A |
| Data sourced from a study on purified dehydrogenase complexes. nih.gov |
Pyruvate Oxidase (PoxB):
In microorganisms like Escherichia coli, pyruvate oxidase (PoxB) is another key enzyme involved in pyruvate metabolism that can also react with 2-oxobutyrate. nih.gov The accumulation of 2-oxobutyrate can be toxic to cells, partly due to its interference with pyruvate-dependent pathways. nih.gov Enzymatic assays for PoxB activity are performed to compare its catalytic efficiency with pyruvate versus 2-oxobutyrate. These assays can be conducted using crude enzyme extracts in a microplate reader format. nih.gov Research has focused on engineering PoxB variants with reduced affinity for 2-oxobutyrate to mitigate its toxic effects. For instance, a variant, PoxBF112W, demonstrated a 20-fold higher activity ratio for pyruvate over 2-oxobutyrate, showcasing a successful application of enzyme kinetics in metabolic engineering. nih.gov
2-Oxobutyrate Synthase:
2-Oxobutyrate synthase (also known as α-ketobutyrate-ferredoxin oxidoreductase) is an enzyme that catalyzes the synthesis of propanoyl-CoA from 2-oxobutyrate, coenzyme A (CoA), and an oxidized ferredoxin. wikipedia.org This reaction is a key step in propanoate metabolism. wikipedia.org The systematic name for this enzyme is 2-oxobutanoate (B1229078):ferredoxin 2-oxidoreductase (CoA-propanoylating). wikipedia.org Enzymatic assays for this enzyme would involve measuring the formation of propanoyl-CoA or the reduction of ferredoxin.
2-Oxobutyrate as an Inhibitor
Enzymatic assays are also critical for characterizing the inhibitory effects of 2-oxobutyrate on various metabolic processes. Due to its structural similarity to other α-keto acids, it can act as a competitive inhibitor.
A study using an L-threonine-producing strain of E. coli demonstrated the inhibitory effect of exogenous 2-oxobutyrate on L-threonine biosynthesis. nih.gov The activity of the pyruvate dehydrogenase complex (PDHc) is known to be impacted by the accumulation of 2-oxobutyrate, indicating competitive inhibition between 2-oxobutyrate and pyruvate. nih.gov The inhibitory effect was quantified by measuring L-threonine production at different concentrations of added 2-oxobutyrate. nih.gov
Interactive Data Table: Inhibition of L-Threonine Biosynthesis by 2-Oxobutyrate The table shows the impact of increasing concentrations of 2-oxobutyrate on the production of L-threonine in an engineered E. coli strain.
| Added 2-Oxobutyrate (g/L) | L-Threonine Titer (g/L) | Inhibition Rate (%) |
| 0 (Control) | 1.89 | 0.00 |
| 1.0 | 1.45 | 23.28 |
| 2.0 | 0.87 | 53.97 |
| 3.0 | 0.43 | 77.25 |
| 4.0 | 0.28 | 85.19 |
| 5.0 | 0.21 | 88.79 |
| Data adapted from a study on the metabolic toxicity of 2-oxobutyrate in E. coli. nih.gov |
Furthermore, research has shown that 2-oxobutyrate can inhibit BCOADC kinase, the enzyme responsible for phosphorylating and inactivating the BCOADC. nih.gov The concentration for half-maximal inhibition was found to be 50 µM for 2-oxobutyrate. nih.gov This demonstrates another layer of metabolic regulation influenced by this compound, which can be precisely quantified through kinetic assays.
Biotechnological Applications and Synthetic Routes for 2 Oxobutyrate and Its Derivatives
Microbial Production of 2-Oxobutyrate
The biotechnological production of 2-oxobutyrate is a key area of research, focusing on sustainable and efficient synthesis from renewable feedstocks. Microorganisms, particularly genetically engineered bacteria, are at the forefront of these efforts.
Engineered Escherichia coli for 2-Oxobutyrate Biosynthesis
Escherichia coli has been extensively engineered for the biosynthesis of 2-oxobutyrate (2-OBA) from simple carbon sources like glucose. nih.gov Genetic modifications are designed to channel metabolic intermediates towards the 2-OBA production pathway. A common strategy involves a two-stage fermentation process, which utilizes a temperature-regulated promoter to control the expression of key enzymes. nih.gov This approach helps to separate the cell growth phase from the product synthesis phase, mitigating the growth-arresting effects caused by the toxicity of 2-OBA accumulation. nih.gov
The biosynthesis of 2-OBA in these engineered systems is often derived from L-threonine, which is converted to 2-OBA in a single enzymatic step catalyzed by threonine deaminase. nih.govsemanticscholar.org Therefore, developing E. coli strains that can tolerate 2-OBA and overproduce L-threonine is a critical goal for the uninterrupted production of 2-oxobutyrate from glucose. nih.govsemanticscholar.org
Strategies for Metabolic Detoxification of 2-Oxobutyrate in Microorganisms
A significant challenge in the microbial production of 2-oxobutyrate is its inherent toxicity to the host microorganisms, which can arrest cell growth and limit production yields. nih.govnih.gov The toxicity arises because 2-OBA is a structural analog of pyruvate (B1213749) and can competitively inhibit essential enzymes involved in central carbon metabolism. nih.govsemanticscholar.org For instance, the accumulation of 2-OBA has been shown to impede the activity of the pyruvate dehydrogenase complex (PDHc) in E. coli. nih.govsemanticscholar.org
To counteract this toxicity, researchers have developed several metabolic engineering strategies. One effective approach involves remodeling the acetate (B1210297) bypass in E. coli to replace the sensitive PDHc. nih.govnih.govresearchgate.net This strategy recharges the intracellular acetyl-CoA pool, alleviating the metabolic bottleneck caused by 2-OBA. nih.gov
Further refinement of this strategy involves protein engineering of key enzymes like pyruvate oxidase (PoxB). nih.govnih.gov Through computational simulation and site-directed mutagenesis, variants with improved substrate selectivity have been created. nih.govresearchgate.net For example, the PoxBF112W variant exhibits a 20-fold higher activity ratio for pyruvate over 2-OBA, effectively preventing 2-OBA from interfering with pyruvate metabolism. nih.govresearchgate.net Employing this engineered enzyme in an L-threonine-producing E. coli strain restored the supply of acetyl-CoA and NADPH, enabling sustained biosynthesis with minimal inhibition from 2-OBA. nih.govnih.govresearchgate.net
| Added 2-OBA (g/L) | L-threonine Titer (g/L) | Inhibition Rate (%) |
| 0 | 12.3 ± 0.2 | 0 |
| 2 | 10.1 ± 0.3 | 17.9 |
| 4 | 9.5 ± 0.1 | 22.8 |
| 6 | 9.2 ± 0.2 | 25.2 |
| 8 | 9.0 ± 0.3 | 26.8 |
| 10 | 8.9 ± 0.2 | 27.6 |
| This table illustrates the inhibitory effect of externally added 2-oxobutyrate (2-OBA) on the production of its precursor, L-threonine, by an E. coli producer strain (TWF105). Data sourced from a study on metabolic detoxification. semanticscholar.org |
2-Oxobutyrate as a Precursor in Organic Synthesis
Beyond its role in biotechnology, 2-oxobutyrate is a valuable C4 building block for organic chemists, serving as a starting material for a range of molecules.
Synthesis of Various Organic Compounds
2-Oxobutyrate is an intermediate in the metabolism of propanoate, where it is converted to propanoyl-CoA. wikipedia.org In synthetic chemistry, it serves as a versatile precursor for various compounds. Its keto-acid functionality allows for a multitude of chemical transformations. It is used in the synthesis of amino acids, other keto acids, and heterocyclic compounds. For example, it can be a substrate for 2-oxobutyrate synthase to produce propanoyl-CoA, carbon dioxide, and reduced ferredoxin. wikipedia.org Chemical synthesis methods exist for producing 2-oxobutyric acid from materials like diethyloxalate and ethylpropionate or from the condensation products of acetaldehyde. nih.gov
Biocatalytic Synthesis of Chiral 2-Hydroxy Acid Derivatives
The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of biocatalytic methods. 2-Oxobutyrate and other 2-oxoacids are excellent substrates for creating chiral 2-hydroxy acids and their derivatives. nih.gov
A tandem biocatalytic strategy has been developed that combines stereoselective aldolases and stereocomplementary ketoreductases. nih.gov This approach enables the stereodivergent synthesis of a wide array of chiral 2-hydroxy-4-butyrolactone derivatives from simple, achiral starting materials. nih.gov The process involves an initial aldol (B89426) addition reaction followed by the reduction of the 2-oxo group, with each step controlled by a specific enzyme to achieve high stereoselectivity. nih.gov This methodology has been used to prepare 29 structurally diverse compounds with excellent diastereomeric ratios and enantiomeric excess. nih.gov
| Enzyme Class | Specific Enzymes Used | Reaction | Products | Stereoselectivity |
| Aldolase | KPHMTEcoli, YfaUEcoli, HBPAPputida | Aldol addition of 2-oxoacids to aldehydes | Aldol adducts | N/A |
| Ketoreductase | KPREcoli, DpkAPsyrin | Reduction of 2-oxo group | Chiral 2-hydroxy-3/4-substituted-4-butyrolactones | dr from 60:40 to 98:2, >99% ee |
| This table summarizes a biocatalytic tandem reaction for synthesizing chiral 2-hydroxy acid derivatives, using 2-oxoacids as substrates. The process utilizes different classes of enzymes to control the stereochemical outcome. nih.gov |
Design and Synthesis of Oxazine (B8389632) Derivatives
Oxazines are an important class of heterocyclic compounds with a wide range of biological activities. humanjournals.comresearchgate.net Their synthesis is a significant focus in medicinal chemistry. One established method for synthesizing 2H-benzo[b] nih.govnih.govoxazine derivatives involves the reaction of a 2-aminophenol (B121084) with an α-haloketone, such as 2-bromo-4-chloroacetophenone, in a biphasic system with a phase-transfer catalyst. nih.gov The reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the oxazine ring structure. nih.gov
While 2-oxobutyrate is a versatile precursor for many organic molecules, its direct use as a starting material in the most common synthetic routes for oxazine derivatives is not widely documented in the reviewed scientific literature. The synthesis of these heterocycles typically relies on precursors like aminophenols or the cyclization of chalcones. humanjournals.comnih.gov
Production of Propionyl-CoA for Bioplastics (PHBV)
The production of the biodegradable polyester (B1180765) poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is a significant area of research in biotechnology, offering a sustainable alternative to petroleum-based plastics. A critical precursor for the synthesis of the 3-hydroxyvalerate (B1259860) (3HV) monomer within the PHBV polymer is propionyl-coenzyme A (propionyl-CoA). nih.gov The availability of propionyl-CoA is often a limiting factor in achieving high 3HV content in PHBV, which in turn influences the material properties of the bioplastic. Sodium 2-oxobutyrate, also known as sodium α-ketobutyrate, serves as a key intermediate in several metabolic pathways that generate propionyl-CoA. wikipedia.org
Microorganisms have evolved various metabolic routes to synthesize propionyl-CoA. Among these, pathways involving 2-oxobutyrate as a central intermediate are of particular interest for biotechnological applications. In several microorganisms, 2-oxobutyrate is converted to propionyl-CoA through the action of a dehydrogenase complex. wikipedia.org
One of the primary routes for 2-oxobutyrate formation is the citramalate (B1227619)/2-oxobutyrate pathway . nih.gov This pathway has been identified as a major contributor to propionyl-CoA synthesis in organisms like the extremely halophilic archaeon Haloferax mediterranei. nih.gov In this pathway, acetyl-CoA and pyruvate are condensed to form citramalate, which is then converted through a series of reactions to yield 2-oxobutyrate.
Another significant pathway is the aspartate/2-oxobutyrate pathway . nih.gov In this route, the amino acid threonine, which is derived from aspartate, is deaminated by the enzyme threonine deaminase to directly produce 2-oxobutyrate.
The following interactive data table summarizes the key properties of Sodium 2-oxobutyrate, monosodium salt.
| Property | Value | Source |
| Synonyms | 2-Oxobutanoic acid sodium salt, Sodium α-ketobutyrate, 2-Ketobutyric acid sodium salt | sigmaaldrich.comtcichemicals.comchemicalbook.comscbt.comsigmaaldrich.com |
| CAS Number | 2013-26-5 | sigmaaldrich.comtcichemicals.comchemicalbook.comscbt.comsigmaaldrich.comfishersci.com |
| Molecular Formula | C4H5NaO3 | scbt.comfishersci.comnih.govglentham.com |
| Molecular Weight | 124.07 g/mol | sigmaaldrich.comsigmaaldrich.comfishersci.comglentham.com |
| Appearance | White to almost white powder or crystal | tcichemicals.comsigmaaldrich.com |
| Melting Point | >210 °C | sigmaaldrich.com |
Extensive research has been conducted to understand and engineer the metabolic pathways for enhanced PHBV production. Studies on Haloferax mediterranei have provided valuable insights into the flux of different propionyl-CoA synthesis pathways.
Metabolic flux analysis in H. mediterranei revealed that the citramalate/2-oxobutyrate pathway is the dominant route for propionyl-CoA generation from glucose, accounting for approximately 53.0% of the total flux. nih.gov The aspartate/2-oxobutyrate pathway contributes a smaller but still significant portion. nih.gov
Genetic engineering approaches have been employed to manipulate these pathways for increased PHBV production. For instance, the knockout of the cimA gene, which encodes a key enzyme in the citramalate/2-oxobutyrate pathway in H. mediterranei, resulted in a significant decrease in the 3HV content of the produced PHBV, confirming the importance of this pathway. nih.gov
The table below presents findings from a study on the contribution of different metabolic pathways to propionyl-CoA synthesis in Haloferax mediterranei.
| Metabolic Pathway | Contribution to Propionyl-CoA Flux (%) | Key Intermediate |
| Citramalate/2-oxobutyrate Pathway | 53.0 ± 2.1 | 2-Oxobutyrate |
| 3-Hydroxypropionate Pathway | 30.6 ± 1.4 | 3-Hydroxypropionate |
| Methylmalonyl-CoA Pathway | 9.8 ± 0.9 | Methylmalonyl-CoA |
| Aspartate/2-oxobutyrate Pathway | 6.6 ± 1.1 | 2-Oxobutyrate |
Data from a study on Haloferax mediterranei. nih.gov
The molecular weight of the resulting PHBV polymer is a crucial quality parameter, and it can be influenced by the availability of precursors like propionyl-CoA. While direct studies linking the 2-oxobutyrate pathway to specific PHBV molecular weights are limited, it is known that the incorporation of 3HV monomers, derived from propionyl-CoA, affects the polymer's properties. researchgate.net
The following table lists the enzymes involved in the conversion of 2-oxobutyrate to propionyl-CoA and their corresponding EC numbers.
| Enzyme | EC Number | Reaction |
| Branched-chain alpha-keto acid dehydrogenase complex | 1.2.4.4 | 2-Oxobutanoate (B1229078) + CoA + NAD+ -> Propionyl-CoA + CO2 + NADH + H+ |
| Propionate (B1217596) CoA-transferase | 2.8.3.1 | Acetyl-CoA + Propanoate <=> Acetate + Propionyl-CoA |
| Propanoyl-CoA:succinate (B1194679) CoA-transferase | 2.8.3.27 | Propanoyl-CoA + Succinate <=> Propanoate + Succinyl-CoA |
Future Research Directions
Advanced Genetic and Metabolic Engineering Strategies for Production and Remediation
The dual nature of 2-oxobutyrate as a valuable biochemical and a toxic intermediate presents unique challenges and opportunities for metabolic engineering. nih.govasm.org Advanced strategies are needed to enhance its microbial production and to engineer robust strains capable of remediating its toxic effects.
For enhanced production, future efforts will likely move beyond simple gene overexpression and deletion towards more sophisticated approaches. The use of combinatorial CRISPR interference (CRISPRi) libraries, for example, allows for the simultaneous and tunable suppression of multiple genes that compete for precursors or drain carbon flux away from the desired product. frontiersin.org This strategy could be employed to fine-tune the expression of pathways that compete with 2-oxobutyrate synthesis, such as those diverting L-threonine or acetyl-CoA. researchgate.net
For remediation, research has shown that the toxicity of 2-oxobutyrate often stems from its ability to compete with pyruvate (B1213749) for key enzymes, thereby disrupting central carbon metabolism. nih.govnih.gov A successful strategy has been the remodeling of the acetate (B1210297) bypass in Escherichia coli to alleviate this toxicity. nih.govresearchgate.net Future work could explore:
Protein Engineering: Modifying the substrate-binding pockets of enzymes like pyruvate oxidase (PoxB) to decrease their affinity for 2-oxobutyrate while maintaining high activity for pyruvate. nih.govnih.gov
Dynamic Regulation: Implementing biosensors that detect intracellular 2-oxobutyrate levels and dynamically regulate the expression of detoxification genes or alternative metabolic pathways. This would allow cells to actively manage toxicity only when needed, reducing metabolic burden.
Compartmentalization: Engineering synthetic metabolic compartments within the cell to sequester 2-oxobutyrate, preventing its interference with cytosolic enzymes while concentrating it for conversion by a dedicated pathway.
These strategies will be crucial for developing economically viable bioprocesses for 2-oxobutyrate and for creating microbial chassis that are resilient to its accumulation during the production of other valuable chemicals derived from it, such as L-isoleucine. researchgate.net
Integrated Omics Approaches for Comprehensive Metabolic Understanding
To gain a holistic view of how 2-oxobutyrate influences cellular physiology, it is essential to move beyond single-level analyses and embrace integrated multi-omics approaches. nih.gov Combining genomics, transcriptomics, proteomics, and metabolomics provides a powerful framework for understanding the complex interplay between genes, proteins, and metabolites in response to 2-oxobutyrate perturbation.
An integrated omics study could involve:
Transcriptomics (RNA-Seq): To identify genes and pathways that are transcriptionally up- or down-regulated in response to high concentrations of 2-oxobutyrate. This can reveal stress responses and regulatory networks activated by its toxicity.
Proteomics: To quantify changes in the protein landscape, identifying which enzymes involved in central metabolism, amino acid biosynthesis, or stress response are altered in abundance.
Metabolomics: To obtain a snapshot of the global metabolic state, revealing bottlenecks, depleted precursors (like acetyl-CoA), and the accumulation of off-target byproducts resulting from enzymatic inhibition by 2-oxobutyrate. researchgate.net
By integrating these data layers, researchers can build more accurate models of metabolic flux and regulation. mdpi.com For example, observing a transcriptional upregulation of a specific pathway, coupled with corresponding changes in protein and metabolite levels, provides strong evidence for its functional role in 2-oxobutyrate metabolism. mdpi.com Such approaches are critical for identifying non-obvious gene targets for metabolic engineering and for understanding the subtle, network-wide effects of this key metabolite.
Computational Modeling and Systems Biology of 2-Oxobutyrate Networks
Computational modeling and systems biology provide the tools to analyze and predict the behavior of the complex metabolic networks involving 2-oxobutyrate. nih.gov Genome-scale metabolic models (GEMs) can be used to simulate the effects of gene knockouts or altered flux through specific reactions, guiding metabolic engineering efforts before they are tested in the lab.
Future research in this area will likely focus on:
Kinetic Modeling: Developing detailed kinetic models of the pathways surrounding the pyruvate and 2-oxobutyrate metabolic nodes. These models, which incorporate enzyme kinetics and metabolite concentrations, can more accurately predict the dynamic behavior of the system, especially the effects of competitive inhibition between 2-oxobutyrate and pyruvate. nih.gov
Predictive Protein Engineering: Using computational simulations of protein-ligand interactions to guide the rational design of enzymes. For instance, modeling has been used to predict mutations in the substrate-binding pocket of pyruvate oxidase that would reduce its affinity for 2-oxobutyrate. nih.govnih.gov This approach can accelerate the development of highly specific enzymes for engineered pathways.
Flux Balance Analysis (FBA): Employing FBA to predict optimal metabolic flux distributions for maximizing 2-oxobutyrate production while maintaining cell viability. This can help identify non-intuitive gene targets for up- or down-regulation to redirect carbon flux efficiently.
These computational approaches, when integrated with experimental data from omics studies, create a powerful design-build-test-learn cycle for rationally engineering microbial metabolism. frontiersin.org
Exploration of Novel Regulatory Mechanisms of 2-Oxobutyrate Metabolism
The regulation of 2-oxobutyrate metabolism extends beyond simple substrate availability. Understanding the intricate regulatory mechanisms that control its synthesis and degradation is crucial for precisely engineering cellular behavior.
A key known regulatory interaction is the competitive inhibition of pyruvate-metabolizing enzymes by 2-oxobutyrate due to their structural similarity. nih.govnih.gov However, other layers of regulation likely exist. Future research should investigate:
Allosteric Regulation: Are there enzymes in or connected to 2-oxobutyrate pathways that are allosterically activated or inhibited by other small molecules? Identifying these regulatory molecules could provide new handles for controlling metabolic flux.
Post-Translational Modifications: Do post-translational modifications, such as phosphorylation or acetylation, play a role in modulating the activity of enzymes that produce or consume 2-oxobutyrate?
Transcriptional Regulation: Identifying the specific transcription factors that regulate the genes involved in 2-oxobutyrate metabolism. Understanding how these regulators respond to cellular signals (e.g., energy status, amino acid levels) would allow for more predictable engineering outcomes.
Metabolite-Driven Systemic Effects: Investigating how 2-oxobutyrate levels impact broader cellular processes. For example, its catabolism to succinyl-CoA involves an ATP-consuming step, which has been shown to negate mitochondrial substrate-level phosphorylation, thereby influencing the cell's energy economy. nih.gov Exploring such systemic effects could uncover novel regulatory roles for this metabolite.
By elucidating these complex regulatory networks, scientists can develop more sophisticated and robust strategies for controlling metabolic pathways, leading to more efficient bioproduction and a deeper understanding of cellular function.
Q & A
Q. What safety protocols are critical when handling sodium 2-oxobutyrate in aerobic conditions?
- Methodological Answer :
- Oxidation Risk : Store under inert gas; monitor for peroxide formation via iodide-starch test strips. Use explosion-proof fume hoods for large-scale reactions .
- Waste Disposal : Neutralize with dilute HCl (1 M) before disposal. Confirm absence of residual ketone bodies via colorimetric assays (e.g., DNPH test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
